3-Methyluric Acid-13C4,15N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C6H6N4O3 |
|---|---|
Poids moléculaire |
189.09 g/mol |
Nom IUPAC |
3-methyl-7,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C6H6N4O3/c1-10-3-2(7-5(12)8-3)4(11)9-6(10)13/h1H3,(H2,7,8,12)(H,9,11,13)/i2+1,3+1,4+1,6+1,8+1,9+1,10+1 |
Clé InChI |
ODCYDGXXCHTFIR-BYSJPOJGSA-N |
SMILES isomérique |
C[15N]1[13C]2=[13C]([13C](=O)[15NH][13C]1=O)NC(=O)[15NH]2 |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)NC(=O)N2 |
Origine du produit |
United States |
Foundational & Exploratory
3-Methyluric Acid-13C4,15N3 chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, and metabolic significance of 3-Methyluric Acid-13C4,15N3, an isotopically labeled derivative of the naturally occurring purine metabolite, 3-methyluric acid. This document is intended for researchers, scientists, and professionals in drug development who are utilizing stable isotope-labeled compounds in metabolic research and clinical studies.
Chemical Structure and Properties
This compound is a synthetic isotopologue of 3-methyluric acid, where four carbon atoms and three nitrogen atoms have been replaced with their stable isotopes, ¹³C and ¹⁵N, respectively. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.
Chemical Structure
The chemical structure of this compound is identical to that of 3-methyluric acid, with the isotopic labels incorporated into the purine ring and the methyl group.
Systematic Name: 3-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione-2,4,5,6-¹³C₄,1,3,9-¹⁵N₃
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its unlabeled form are presented in Table 1.
| Property | This compound | 3-Methyluric Acid (unlabeled) |
| CAS Number | 1173019-10-7[1][2] | 605-99-2[3][4] |
| Molecular Formula | ¹³C₄C₂H₆¹⁵N₃NO₃[2] | C₆H₆N₄O₃[4] |
| Molecular Weight | 189.09 g/mol [1][2] | 182.14 g/mol [3][4] |
| Appearance | Powder[1] | Pale yellow to light yellow solid[3] |
| Melting Point | >300 °C[1] | >349.85 °C[3] |
| Isotopic Purity | ≥98 atom %[1] | N/A |
| Chemical Purity | ≥98% (CP)[1] | >95% (HPLC) |
| Mass Shift | M+7[1] | N/A |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated)[3] | Soluble in water and polar organic solvents[4] |
| Storage Temperature | -20°C[1] | Room Temperature |
Chemical Identifiers
For unambiguous identification, the following chemical identifiers are provided in Table 2.
| Identifier | This compound |
| InChI | 1S/C6H6N4O3/c1-10-3-2(7-5(12)8-3)4(11)9-6(10)13/h1H3,(H2,7,8,12)(H,9,11,13)/i2+1,3+1,4+1,6+1,8+1,9+1,10+1[1] |
| InChIKey | ODCYDGXXCHTFIR-BYSJPOJGSA-N[1] |
| SMILES | C[15N]1--INVALID-LINK--[15NH]--INVALID-LINK--[13C]2=[13C]1[15NH]C(=O)N2[1] |
Biological Context and Metabolism
3-Methyluric acid is a terminal metabolite of the methylxanthines theophylline and caffeine.[3] Theophylline is a crucial medication for respiratory diseases, and monitoring its metabolism is vital for therapeutic drug management. This compound serves as an invaluable tool in pharmacokinetic and metabolic studies of these widely consumed compounds.
Metabolic Pathway of Theophylline to 3-Methyluric Acid
The primary metabolic pathway of theophylline involves N-demethylation and oxidation. The formation of 3-methyluric acid from theophylline is a multi-step process primarily occurring in the liver.
The key enzymatic steps are:
-
N-demethylation: Theophylline is first demethylated to 3-methylxanthine. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2E1 and CYP3A4.[5][6][7]
-
Oxidation: 3-methylxanthine is subsequently oxidized to 3-methyluric acid by the enzyme xanthine oxidase (XDH).[5]
Experimental Protocols
The following sections detail experimental methodologies relevant to the use and analysis of this compound.
General Synthesis Strategy for Isotopically Labeled Purines
While a specific, detailed synthesis protocol for this compound is not publicly available, a general strategy for the synthesis of isotopically labeled purines can be described based on established methods.[8][9] The synthesis would likely involve the following key steps:
-
Assembly of a Labeled Pyrimidine Ring: Starting with simple, commercially available isotopically labeled precursors, a substituted pyrimidine ring containing the desired ¹³C and ¹⁵N atoms is constructed.
-
Introduction of Additional Labeled Atoms: Further isotopic labels are incorporated through reactions such as nitrosation with ¹⁵N-labeled sodium nitrite.[8]
-
Purine Ring Closure: The purine ring system is formed via cyclocondensation with a ¹³C-labeled reagent, such as urea.[8]
-
Methylation: The final step would involve the selective methylation at the N3 position to yield this compound.
Quantification of 3-Methyluric Acid in Biological Samples by HPLC
This protocol is adapted from a validated method for the simultaneous determination of methyluric acids in biological fluids.
3.2.1. Sample Preparation (Solid-Phase Extraction)
-
Condition an Oasis HLB solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the biological sample (e.g., urine, plasma) onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2.2. HPLC Conditions
| Parameter | Value |
| Column | Octylsilica (C8), 5 µm, 250 x 4.6 mm |
| Mobile Phase | Gradient of A: 0.05 M acetate buffer (pH 4.5) and B: Methanol |
| Gradient | 0-5 min: 5% B; 5-15 min: 5-30% B; 15-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 280 nm |
| Internal Standard | This compound |
Proposed LC-MS/MS Method for High-Sensitivity Quantification
For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.
3.3.1. Sample Preparation
Follow the solid-phase extraction protocol as described in section 3.2.1.
3.3.2. LC-MS/MS Conditions
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile |
| Gradient | Optimized for separation of 3-methyluric acid from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be optimized) |
| MRM Transitions | To be determined by infusion of 3-methyluric acid and this compound standards |
Applications in Research and Drug Development
This compound is a critical tool for:
-
Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of theophylline and caffeine.
-
Metabolic Phenotyping: Assessing the activity of drug-metabolizing enzymes, particularly CYP1A2.
-
Clinical Diagnostics: Investigating inborn errors of purine metabolism.
-
Toxicology Studies: Quantifying exposure to methylxanthines and their metabolites.
Conclusion
This compound is an essential analytical standard for the precise and accurate quantification of 3-methyluric acid in complex biological matrices. Its use in mass spectrometry-based assays enables reliable investigation of methylxanthine metabolism, which is of significant importance in clinical pharmacology and metabolic research. This guide provides a foundational understanding of its properties, biological relevance, and analytical methodologies to support its application in scientific research.
References
- 1. 3-Methyluric acid-2,4,5,6-13C4, 1,3,9-15N3 = 98atom , = 98 CP 1173019-10-7 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 3-METHYLURIC ACID | 605-99-2 [m.chemicalbook.com]
- 4. CAS 605-99-2: 3-Methyluric acid | CymitQuimica [cymitquimica.com]
- 5. ClinPGx [clinpgx.org]
- 6. Theophylline metabolism in human liver microsomes: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases and their corresponding 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of 3-Methyluric Acid-¹³C₄,¹⁵N₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of 3-Methyluric Acid-¹³C₄,¹⁵N₃. This isotopically labeled internal standard is critical for accurate quantification in metabolic studies, particularly in research related to purine metabolism and associated disorders. This document outlines a feasible synthetic pathway, detailed experimental protocols, and methods for determining isotopic enrichment and chemical purity.
Synthesis of 3-Methyluric Acid-¹³C₄,¹⁵N₃
A plausible and efficient method for the synthesis of 3-Methyluric Acid-¹³C₄,¹⁵N₃ involves a multi-step process commencing with isotopically labeled precursors, followed by the construction of the purine ring system, and concluding with regioselective methylation. The Traube purine synthesis is a well-established method for creating the purine core.
A proposed synthetic workflow is detailed below:
Experimental Protocols
Step 1: Synthesis of [¹³C₂,¹⁵N]-6-aminouracil
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve [¹³C]urea in a suitable solvent such as ethanol.
-
Addition of Reagents: Add ethyl cyanoacetate-¹³C₂,¹⁵N to the solution.
-
Condensation: Add a base, such as sodium ethoxide, portion-wise to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, the precipitate is collected by filtration, washed with ethanol and diethyl ether, and then dried under vacuum to yield [¹³C₂,¹⁵N]-6-aminouracil.
Step 2: Synthesis of [¹³C₂,¹⁵N]-5,6-diaminouracil
-
Nitrosation: Suspend [¹³C₂,¹⁵N]-6-aminouracil in water and add a solution of sodium nitrite. Acidify the mixture with a mineral acid (e.g., HCl) while maintaining the temperature below 10°C to yield [¹³C₂,¹⁵N]-6-amino-5-nitrosouracil.
-
Reduction: The resulting nitroso compound is then reduced to the corresponding diamino derivative. A common reducing agent for this transformation is sodium dithionite (Na₂S₂O₄). The nitroso derivative is added to a hot aqueous solution of sodium dithionite.
-
Isolation: Upon cooling, the [¹³C₂,¹⁵N]-5,6-diaminouracil precipitates and can be collected by filtration.
Step 3: Synthesis of [¹³C₃,¹⁵N₂]-Xanthine (Traube Purine Synthesis)
-
Ring Closure: Heat the [¹³C₂,¹⁵N]-5,6-diaminouracil with [¹³C]formic acid under reflux for several hours.[1]
-
Isolation: After the reaction is complete, the mixture is cooled, and the resulting precipitate of [¹³C₃,¹⁵N₂]-xanthine is collected by filtration, washed with water, and dried.
Step 4: Synthesis of 3-Methyluric Acid-¹³C₄,¹⁵N₃
-
Methylation: The regioselective methylation at the N3 position can be challenging. A potential method involves the use of a methylating agent like dimethyl carbonate under controlled conditions.[2] The reaction is typically carried out in an autoclave at elevated temperatures (150-200°C).[2]
-
Alternative Methylation: Another approach could involve protecting other nitrogen atoms before methylation, followed by deprotection. However, this adds complexity to the synthesis.
-
Work-up: After the reaction, the autoclave is cooled, and the product is isolated by filtration.
Step 5: Purification
The crude 3-Methyluric Acid-¹³C₄,¹⁵N₃ is purified using preparative high-performance liquid chromatography (HPLC).[3][4][5]
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Fraction Collection: Fractions containing the pure product are collected, combined, and lyophilized to obtain the final product.
Isotopic Purity and Chemical Purity Analysis
The final product's identity, chemical purity, and isotopic enrichment must be rigorously assessed. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.
| Parameter | Analytical Method | Typical Specification |
| Chemical Purity | HPLC-UV, LC-MS | ≥ 98% |
| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | ≥ 98 atom % ¹³C, ¹⁵N |
| Identity Confirmation | ¹H NMR, ¹³C NMR, HRMS | Consistent with structure |
Experimental Protocols for Analysis
2.1.1. High-Performance Liquid Chromatography (HPLC)
-
System: An analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Purity Calculation: The chemical purity is determined by the peak area percentage of the main peak.
2.1.2. High-Resolution Mass Spectrometry (HRMS)
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Data Analysis: The isotopic enrichment is calculated by comparing the measured isotopic distribution of the molecular ion with the theoretical distribution for the desired level of labeling.[6][7][8][9][10] The mass of the molecular ion should correspond to the calculated exact mass of 3-Methyluric Acid-¹³C₄,¹⁵N₃.
2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Confirms the presence and position of the methyl group and other protons.
-
¹³C NMR: Confirms the incorporation of ¹³C atoms at the expected positions in the purine ring. The signals will be significantly enhanced and may show coupling to ¹⁵N.
Signaling Pathway Context
3-Methyluric acid is a metabolite in the purine degradation pathway. The accurate measurement of its levels using the isotopically labeled standard can be crucial in studying the flux through this pathway, which is relevant in various physiological and pathological states, including gout.
References
- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 2. EP0319854A2 - Process for the methylation of xanthins - Google Patents [patents.google.com]
- 3. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Isotope dilution studies: determination of carbon-13, nitrogen-15 and deuterium-enriched compounds using capillary gas chromatography-chemical reaction interface/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of 3-Methyluric Acid in Purine Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of 3-Methyluric Acid in the context of purine metabolism. It details its formation from exogenous methylxanthines, the enzymes involved, and its relationship with endogenous purine breakdown pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and metabolic research.
Introduction: 3-Methyluric Acid in the Landscape of Purine Metabolism
3-Methyluric acid is a methylated derivative of uric acid.[1] Unlike the intermediates of the de novo or salvage pathways of endogenous purine metabolism, 3-Methyluric acid is primarily formed from the breakdown of methylxanthines, which are commonly consumed psychoactive substances found in beverages like coffee and tea, and used in medications.[2] Specifically, it is a metabolite of theophylline and caffeine.[2] Its formation and excretion can provide insights into the activity of key drug-metabolizing enzymes and its presence may have clinical implications in certain conditions.[1] The metabolic pathways of these methylxanthines converge with the endogenous purine degradation pathway at the level of xanthine and uric acid, sharing the crucial enzyme Xanthine Oxidase.
Metabolic Pathways of 3-Methyluric Acid Formation
3-Methyluric acid arises from the metabolism of theophylline and, to a lesser extent, caffeine. The primary enzymatic reactions occur in the liver and involve Phase I metabolism enzymes, particularly Cytochrome P450 1A2 (CYP1A2), followed by oxidation by Xanthine Oxidase (XDH).
Theophylline Metabolism
Theophylline is metabolized in the liver via two main pathways: N-demethylation and 8-hydroxylation.[3] The formation of 3-Methyluric acid is a multi-step process originating from the N-demethylation of theophylline.
-
N-demethylation of Theophylline to 3-Methylxanthine: Theophylline (1,3-dimethylxanthine) undergoes demethylation at the N1 position to yield 3-methylxanthine. This reaction is primarily catalyzed by CYP1A2.[4][5]
-
Oxidation of 3-Methylxanthine to 3-Methyluric Acid: 3-Methylxanthine is then oxidized to 3-Methyluric acid. This reaction is catalyzed by Xanthine Oxidase. However, studies indicate that xanthine oxidase has very little activity on 3-methylxanthine, and methylation at the N3 position essentially abolishes the enzyme's ability to act on it.[6][7] This suggests that the conversion is a minor and inefficient pathway.
Caffeine Metabolism
Caffeine (1,3,7-trimethylxanthine) is also a precursor to 3-Methyluric acid, although it is not a primary metabolite. The pathway from caffeine to 3-Methyluric acid involves several demethylation steps.
-
Demethylation of Caffeine: Caffeine is sequentially demethylated by CYP1A2 to various dimethylxanthines (theophylline, paraxanthine, and theobromine) and monomethylxanthines.[2]
-
Formation of 3-Methylxanthine: 3-Methylxanthine can be formed from the demethylation of theophylline (as described above) and theobromine (3,7-dimethylxanthine).
-
Oxidation to 3-Methyluric Acid: As with theophylline metabolism, the final step is the inefficient oxidation of 3-methylxanthine to 3-Methyluric acid by Xanthine Oxidase.
The following diagram illustrates the metabolic pathways leading to the formation of 3-Methyluric Acid.
Quantitative Data on Enzyme Kinetics
The following tables summarize the available quantitative data for the key enzymatic reactions in the formation of 3-Methyluric acid precursors.
Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Theophylline Metabolism in Human Liver Microsomes [3]
| Metabolic Pathway | Metabolite Formed | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |
| N1-demethylation | 3-Methylxanthine | CYP1A2 | 630 | 2.84 |
| N3-demethylation | 1-Methylxanthine | CYP1A2 | 545 | 2.65 |
| 8-hydroxylation | 1,3-Dimethyluric acid | CYP1A2 | 788 | 11.23 |
Table 2: Inhibition Constants (Ki) for Inhibitors of Theophylline Metabolism in Human Liver Microsomes [2]
| Inhibitor | Metabolic Pathway Inhibited | Ki (µM) |
| Fluvoxamine | 1-Methylxanthine formation | 0.07 - 0.13 |
| Fluvoxamine | 3-Methylxanthine formation | 0.05 - 0.10 |
| Fluvoxamine | 1,3-Dimethyluric acid formation | 0.16 - 0.29 |
Note on Xanthine Oxidase Kinetics: Specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for the conversion of 3-methylxanthine to 3-Methyluric acid by human Xanthine Oxidase are not readily available in the literature. This is likely due to the very low affinity and/or turnover rate of the enzyme for this substrate.[6][7] It is reported that methylation at the N3 position of the xanthine molecule significantly hinders the catalytic activity of Xanthine Oxidase.
Experimental Protocols
The analysis of 3-Methyluric acid and its precursors in biological fluids is crucial for pharmacokinetic studies and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
Sample Preparation: Solid-Phase Extraction (SPE) of Methyluric Acids from Urine
This protocol is adapted from a method for the simultaneous determination of methyluric acids in biological fluids.
-
SPE Cartridge Conditioning:
-
Activate a C18 SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of distilled water, and 2 mL of 1 M acetic acid.
-
Rinse the cartridge with distilled water until the eluate is at a neutral pH.
-
-
Urine Sample Preparation:
-
To a volume of urine containing a known amount of creatinine (e.g., 1 mg), add an equal volume of 0.01 M Ba(OH)2 and an internal standard.
-
Centrifuge the mixture.
-
Take the supernatant, dilute it with three volumes of distilled water, and adjust the pH to 8.0-8.5.
-
-
Extraction:
-
Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances (e.g., water or a weak organic solvent).
-
Elute the methyluric acids with a stronger organic solvent (e.g., methanol).
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the HPLC mobile phase for injection.
-
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the separation and quantification of methyluric acids.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M acetate buffer, pH 4.5) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Quantification: Based on the peak area of the analyte relative to an internal standard, using a calibration curve generated from standards of known concentrations.
The following diagram illustrates a typical experimental workflow for the analysis of 3-Methyluric Acid.
Connection to Endogenous Purine Metabolism
The metabolism of methylxanthines and the endogenous purine degradation pathway are linked through the enzyme Xanthine Oxidase.
-
Shared Enzyme: Xanthine Oxidase is the rate-limiting enzyme in purine catabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. It is also the enzyme that catalyzes the final step in the formation of methyluric acids from their corresponding methylxanthine precursors.
-
Competition for Substrate: High levels of methylxanthines could potentially compete with the endogenous substrates (hypoxanthine and xanthine) for the active site of Xanthine Oxidase, although the clinical significance of this competition is not well-established.
-
Contribution to Uric Acid Pool: While 3-Methyluric acid itself is a distinct molecule, the overall metabolism of purines, both endogenous and from methylxanthines, contributes to the body's total pool of purine breakdown products.
The following diagram illustrates the intersection of methylxanthine metabolism with the endogenous purine degradation pathway.
References
- 1. Selective serotonin reuptake inhibitors and theophylline metabolism in human liver microsomes: potent inhibition by fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of theophylline metabolism in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of theophylline metabolism by human liver microsomes. Inhibition and immunochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Biological Significance of 3-Methyluric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyluric acid, a methylated purine derivative, has emerged as a metabolite of significant interest in human physiology and pharmacology. Primarily known as a minor metabolite of methylxanthins such as caffeine and theophylline, its biological role extends beyond simple xenobiotic metabolism. Emerging evidence suggests its potential as a biomarker for assessing the activity of key drug-metabolizing enzymes and its association with various physiological and pathological states, including hypertension and purine metabolism disorders. This technical guide provides a comprehensive overview of the biological significance of 3-methyluric acid, including its metabolic pathways, analytical methodologies for its quantification, and its potential clinical implications.
Introduction
3-Methyluric acid is a derivative of uric acid, characterized by a methyl group at the N3 position of the purine ring. It is an endogenous metabolite primarily formed from the breakdown of dietary and pharmacologically derived methylxanthins, most notably caffeine and theophylline. While historically considered a minor and relatively inert metabolite, recent advancements in metabolomics and analytical chemistry have enabled a more detailed investigation into its biological relevance. This guide will delve into the current understanding of 3-methyluric acid, focusing on its metabolic origins, its role as a potential biomarker, and the experimental protocols used for its study.
Metabolism and Signaling Pathways
The formation of 3-methyluric acid is intricately linked to the metabolism of methylxanthines, which are widely consumed in beverages like coffee and tea, and also used therapeutically.
The Caffeine and Theophylline Metabolic Pathways
Caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) undergo extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2. A series of demethylation and oxidation reactions lead to the formation of various metabolites. 3-Methyluric acid is formed from its precursor, 3-methylxanthine.
Theophylline is directly demethylated to 3-methylxanthine. In the case of caffeine, a minor metabolic route involves its conversion to theophylline, which is then further metabolized. The primary pathway of caffeine metabolism leads to paraxanthine, which is subsequently demethylated to 7-methylxanthine and then to xanthine.
The final step in the formation of 3-methyluric acid is the oxidation of 3-methylxanthine, a reaction catalyzed by the enzyme xanthine oxidase (XO). However, it is important to note that xanthine oxidase exhibits significantly lower activity towards 3-methylxanthine compared to other substrates like xanthine and hypoxanthine.[1] This suggests that the conversion of 3-methylxanthine to 3-methyluric acid is a relatively slow process.
References
3-Methyluric Acid-13C4,15N3: A Technical Guide for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Methyluric Acid-13C4,15N3, a stable isotope-labeled internal standard crucial for accurate quantification in metabolic studies. Its primary application lies in tracing and quantifying the metabolites of caffeine, a widely consumed psychoactive substance. Understanding caffeine metabolism is essential for assessing its physiological effects, inter-individual variability in response, and its potential associations with various health outcomes.
Core Concepts: The Role of 3-Methyluric Acid in Caffeine Metabolism
Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme. The metabolic pathways involve a series of demethylation and oxidation reactions, leading to the formation of various methylxanthines and methyluric acids. 3-Methyluric acid is one of the key downstream metabolites. The intricate process of caffeine metabolism underscores the importance of precise analytical methods to study its pharmacokinetics and pharmacodynamics.
The use of isotopically labeled internal standards, such as this compound, is the gold standard for quantitative analysis using mass spectrometry. This compound is chemically identical to the endogenous 3-methyluric acid but has a different mass due to the incorporation of four 13C and three 15N isotopes. This mass difference allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling correction for sample preparation losses and matrix effects, thereby ensuring high accuracy and precision of the measurement.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this stable isotope-labeled standard is fundamental for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Synonym | 3-Methyl-2,6,8-trihydroxypurine-13C4,15N3 (2,4,5,6-13C4, 1,3,9-15N3) | [1][2] |
| CAS Number | 1173019-10-7 | [1][2][3] |
| Molecular Formula | ¹³C₄C₂H₆¹⁵N₃NO₃ | [1][2][3] |
| Molecular Weight | 189.09 g/mol | [1][2][3] |
| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | [1][3][4] |
| Chemical Purity | ≥98% (CP) | [1][3][4] |
| Form | Powder | [1][3] |
| Melting Point | >300 °C | [1][3] |
| Storage Temperature | −20°C | [1][3] |
Caffeine Metabolism Pathway
The metabolism of caffeine is a complex process involving multiple enzymatic steps, primarily occurring in the liver. The major pathway involves the demethylation of caffeine to paraxanthine, theobromine, and theophylline, which are further metabolized to various methylxanthines and methyluric acids.
References
An In-depth Technical Guide to the Metabolism of Methylxanthines to 3-Methyluric Acid
Abstract: Methylxanthines, particularly caffeine, theophylline, and theobromine, are among the most widely consumed psychoactive substances globally. Their metabolism is a complex process, primarily occurring in the liver, involving a series of demethylation and oxidation reactions. This guide provides a detailed examination of the specific metabolic pathways leading to the formation of a key metabolite, 3-methyluric acid. It is intended for researchers, scientists, and professionals in drug development, offering insights into the enzymatic processes, quantitative data on metabolic flux, and the experimental protocols used for analysis.
Core Metabolic Pathways to 3-Methyluric Acid
The formation of 3-methyluric acid is a multi-step process originating from the metabolism of two primary methylxanthines: theophylline and theobromine. While caffeine is the most common dietary methylxanthine, it is not a direct precursor to 3-methyluric acid but is metabolized into compounds that are. The central intermediate in this pathway is 3-methylxanthine.
-
Caffeine (1,3,7-trimethylxanthine) Metabolism: Caffeine is almost entirely metabolized in the liver, with over 95% of its primary metabolism facilitated by the cytochrome P450 enzyme CYP1A2.[1][2][3][4] The main metabolic route (70-80%) is N-3 demethylation to form paraxanthine.[1][3][4] However, two other pathways are critical for the eventual formation of 3-methyluric acid:
-
Theophylline (1,3-dimethylxanthine) Pathway: Theophylline undergoes N-demethylation to form 1-methylxanthine and 3-methylxanthine.[6] The conversion to 3-methylxanthine is a direct precursor step in the formation of 3-methyluric acid.[6][7]
-
Theobromine (3,7-dimethylxanthine) Pathway: Theobromine is metabolized in the liver by enzymes including CYP1A2 and CYP2E1.[8] Its metabolism involves demethylation to 7-methylxanthine and 3-methylxanthine.[9][10]
-
Final Oxidation Step: 3-methylxanthine, derived from either theophylline or theobromine, is subsequently oxidized to form 3-methyluric acid. This reaction is catalyzed by xanthine oxidase (XO), an enzyme that plays a crucial role in purine catabolism by converting xanthines into uric acids.[7][11][12]
Key Enzymes and Their Roles
The biotransformation of methylxanthines into 3-methyluric acid is dependent on the function of two primary enzyme systems.
Cytochrome P450 1A2 (CYP1A2): CYP1A2 is a member of the cytochrome P450 superfamily and is the principal enzyme responsible for the initial metabolism of caffeine and its dimethylxanthine metabolites.[4][13][14] It is located primarily in the liver and catalyzes the N-demethylation reactions that are the rate-limiting steps for the clearance of these compounds. Specifically for this pathway, CYP1A2 is responsible for:
-
The N-7 demethylation of caffeine to theophylline.[3]
-
The N-1 demethylation of caffeine to theobromine.[3]
-
The subsequent N-1 demethylation of theophylline to 3-methylxanthine.[6]
The activity of CYP1A2 can vary significantly among individuals due to genetic polymorphisms, lifestyle factors such as smoking (which induces its activity), and the use of certain medications, leading to differences in methylxanthine metabolism rates.[13]
Xanthine Oxidase (XO): Xanthine oxidase is a molybdoflavoprotein that catalyzes the final two steps of purine degradation, converting hypoxanthine to xanthine and then xanthine to uric acid.[12][15] It also acts on substituted xanthines. In the context of methylxanthine metabolism, XO is responsible for the C-8 oxidation of 3-methylxanthine to form 3-methyluric acid.[7][11] While some studies suggest that xanthine oxidase has a broad substrate specificity, others have noted that its activity on 3-methylxanthine may be limited compared to other substrates like 1-methylxanthine.[11][12] This enzymatic step is crucial as it represents the terminal reaction in this specific metabolic route.
Quantitative Data on Metabolic Pathways
The distribution of metabolites from theophylline and theobromine demonstrates the quantitative significance of the pathway leading to 3-methyluric acid.
Table 1: Metabolic Fate of Theophylline in Humans
| Metabolite | Percentage of Parent Drug | Metabolic Action | Key Enzyme(s) | Reference(s) |
|---|---|---|---|---|
| 1,3-Dimethyluric Acid | ~60-80% | 8-Hydroxylation | CYP1A2 | [6] |
| 1-Methylxanthine | ~8-24% | N-Demethylation | CYP1A2 | [6] |
| 3-Methylxanthine | ~5-15% | N-Demethylation | CYP1A2 | [6] |
| Caffeine | ~6% | N-Methylation | - |[6] |
Table 2: Major Urinary Metabolites of Theobromine in Humans
| Metabolite | Percentage of Total Metabolites | Metabolic Action | Key Enzyme(s) | Reference(s) |
|---|---|---|---|---|
| 7-Methylxanthine | 34-48% | N-Demethylation | CYP1A2, CYP2E1 | [9] |
| 3-Methylxanthine | 20% | N-Demethylation | CYP1A2, CYP2E1 | [9] |
| 7-Methyluric Acid | 7-12% | Demethylation & Oxidation | CYP enzymes, XO | [9] |
| Unchanged Theobromine | 1-18% | - | - |[9] |
Experimental Protocols
The study of methylxanthine metabolism relies on precise and sensitive analytical techniques to identify and quantify the parent compounds and their various metabolites in biological matrices.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes
This protocol is used to study the kinetics of enzymatic reactions involving cytochrome P450 enzymes.
-
Preparation of Incubation Mixture: A typical incubation mixture (e.g., 200 µL final volume) contains human liver microsomes (0.1-0.5 mg/mL protein), a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4), and the methylxanthine substrate (e.g., theophylline at various concentrations).
-
Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).
-
Incubation: The reaction proceeds at 37°C for a specified time (e.g., 10-60 minutes), chosen to be within the linear range of product formation.
-
Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (often containing an internal standard for quantification), which precipitates the proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein. The supernatant is then transferred to an autosampler vial for analysis.
-
Analysis: The sample is analyzed using HPLC-MS/MS to quantify the formation of metabolites like 3-methylxanthine.
Protocol 2: Analysis of Metabolites in Urine by LC-MS/MS
This protocol describes a general method for quantifying methylxanthines in biological fluids.
-
Sample Collection and Preparation: A 24-hour urine sample is collected from a subject. An aliquot (e.g., 1 mL) is taken and an internal standard is added. The sample may be diluted with buffer and centrifuged to remove particulates.
-
Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analytes, SPE is often employed.[16][17]
-
Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water or a buffer.
-
Loading: The prepared urine sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove interfering substances.
-
Elution: The analytes of interest are eluted with a stronger organic solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the mobile phase used for the chromatographic analysis.
-
Chromatographic Separation (HPLC): The reconstituted sample is injected into an HPLC system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[18][19]
-
Detection and Quantification (MS/MS): The eluent from the HPLC is directed to a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode.[16] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard, ensuring high selectivity and sensitivity for quantification.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP1A2 | DNAlysis [dnalife.academy]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Theobromine - Wikipedia [en.wikipedia.org]
- 9. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Theobromine for treatment of uric acid stones and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 13. Caffeine and metabolism - Coffee & Health [coffeeandhealth.org]
- 14. mygenome.asia [mygenome.asia]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
An In-depth Technical Guide to the Natural Abundance of 3-Methyluric Acid in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyluric acid is a purine derivative found in human urine, primarily arising from the metabolism of methylxanthines such as theophylline and caffeine. Its presence and concentration in urine can provide insights into dietary habits, drug metabolism, and certain metabolic pathways. This technical guide offers a comprehensive overview of the natural abundance of 3-methyluric acid in human urine, detailed experimental protocols for its quantification, and an exploration of its metabolic origins.
Quantitative Data on 3-Methyluric Acid in Human Urine
The concentration of 3-methyluric acid in human urine can vary depending on factors such as diet, particularly the consumption of caffeine and other methylxanthines. Large-scale studies, such as the National Health and Nutrition Examination Survey (NHANES), have provided valuable data on the typical levels of this metabolite in the general population.
| Study/Population | Sample Size (n) | Analyte | Median Concentration (μmol/L) | Notes |
| NHANES 2011–2012[1] | 1571 | 3-Methyluric Acid | Not explicitly stated as a numerical value in the abstract, but was one of 14 caffeine metabolites measured. | The study focused on the association between caffeine metabolites and urine flow rate. |
| NHANES 2009–2010[2] | 2466 | Caffeine and 14 metabolites | Median concentrations for all measured caffeine metabolites ranged from 0.560 to 58.6 μmol/L. | 3-Methyluric acid was one of the measured metabolites. |
Metabolic Pathway of 3-Methyluric Acid Formation
3-Methyluric acid is not an endogenous product of human purine metabolism but is rather a metabolite of exogenous methylxanthines. The primary precursor to 3-methyluric acid in most individuals is theophylline, which is both a therapeutic drug and a metabolite of caffeine.
The metabolic conversion of theophylline to 3-methyluric acid involves a two-step process:
-
N-demethylation: Theophylline (1,3-dimethylxanthine) is demethylated at the N1 position to form 3-methylxanthine. This reaction is catalyzed by cytochrome P450 enzymes in the liver, primarily CYP1A2.
-
Oxidation: 3-methylxanthine is then oxidized to 3-methyluric acid by the enzyme xanthine oxidase.
The following diagram illustrates this metabolic pathway:
Metabolic conversion of theophylline to 3-methyluric acid.
Experimental Protocols for Quantification
The quantification of 3-methyluric acid in human urine is typically performed using chromatographic techniques coupled with mass spectrometry or UV detection. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust method for the analysis of urinary organic acids, offering high sensitivity and specificity.
1. Sample Preparation and Extraction
-
Urine Collection: Collect a 24-hour or random spot urine sample in a sterile, preservative-free container. For 24-hour collections, keep the container refrigerated during the collection period.
-
Storage: If not analyzed immediately, store urine samples frozen at -20°C or lower.
-
Internal Standard: Thaw the urine sample and vortex to ensure homogeneity. To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 3-methyluric acid or a structurally similar compound not present in urine).
-
Acidification: Acidify the urine sample to a pH of less than 2 by adding 50 µL of 6M HCl.
-
Liquid-Liquid Extraction:
-
Add 4 mL of ethyl acetate to the acidified urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction with another 4 mL of ethyl acetate and combine the organic layers.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the 3-methyluric acid-TMS derivative. A full scan mode can be used for initial identification.
4. Quantification
-
Create a calibration curve using standard solutions of 3-methyluric acid with the internal standard, prepared and derivatized in the same manner as the urine samples.
-
Quantify the amount of 3-methyluric acid in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to the creatinine concentration of the urine sample, expressed as mg/g creatinine or mmol/mol creatinine.
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
HPLC with UV detection is another widely used method for the analysis of methyluric acids in biological fluids.
1. Sample Preparation
-
Urine Collection and Storage: As described in the GC-MS protocol.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load 1 mL of the urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of water.
-
Elute the methyluric acids with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Analysis
-
HPLC System: Agilent 1200 series or equivalent, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with 5% B, increase to 30% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 280 nm.
3. Quantification
-
Prepare a calibration curve with standard solutions of 3-methyluric acid.
-
Inject the prepared urine samples and standards into the HPLC system.
-
Quantify 3-methyluric acid by comparing the peak area of the analyte in the sample to the calibration curve.
-
Normalize the results to creatinine concentration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the analysis of 3-methyluric acid in human urine.
General workflow for urinary 3-methyluric acid analysis.
Conclusion
The quantification of 3-methyluric acid in human urine serves as a valuable tool in clinical and research settings, particularly for studies involving methylxanthine metabolism. The data on its natural abundance, primarily from large population studies, provides a baseline for comparison. The detailed GC-MS and HPLC protocols outlined in this guide offer robust and reliable methods for accurate quantification. Understanding the metabolic pathway leading to 3-methyluric acid formation is crucial for interpreting its urinary levels and their physiological significance. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to confidently incorporate the analysis of 3-methyluric acid into their studies.
References
Technical Guide: 3-Methyluric Acid-¹³C₄,¹⁵N₃ Certificate of Analysis and Specifications
This technical guide provides a comprehensive overview of the certificate of analysis and specifications for 3-Methyluric Acid-¹³C₄,¹⁵N₃, a stable isotope-labeled internal standard. It is intended for researchers, scientists, and drug development professionals who utilize this compound in quantitative analytical studies. This document outlines the key quality attributes, detailed experimental methodologies for their assessment, and the relevant biological context of 3-methyluric acid.
Quantitative Data and Specifications
The quality and reliability of a stable isotope-labeled internal standard are defined by its chemical and isotopic purity. The following tables summarize the typical specifications for 3-Methyluric Acid-¹³C₄,¹⁵N₃.
Table 1: General Product Specifications
| Parameter | Specification |
| Chemical Name | 3-Methyluric Acid-¹³C₄,¹⁵N₃ |
| CAS Number | 1173019-10-7 |
| Molecular Formula | C₂¹³C₄H₆N¹⁵N₃O₃ |
| Molecular Weight | 189.09 g/mol |
| Appearance | White to off-white solid |
| Storage | -20°C |
Table 2: Quality Control Specifications
| Parameter | Specification | Typical Analytical Method |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity (Atom %) | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | Mass Spectrometry (MS) |
| Isotopic Enrichment | Consistent with labeled positions | Mass Spectrometry (MS) |
Experimental Protocols
The following sections detail the general methodologies employed to verify the specifications of 3-Methyluric Acid-¹³C₄,¹⁵N₃.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess the chemical purity of pharmaceutical and chemical standards.[1][2] The principle of this method is to separate the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.
Methodology:
-
Standard and Sample Preparation: A stock solution of the 3-Methyluric Acid-¹³C₄,¹⁵N₃ reference standard is prepared in a suitable solvent (e.g., methanol or a mixture of water and organic solvent). The test sample is also dissolved in the same solvent to a known concentration.
-
Chromatographic System: A reversed-phase HPLC system is typically used, equipped with a C18 column.
-
Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with a small amount of acid like formic acid or acetic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol).
-
Detection: A UV detector is commonly used for detection, with the wavelength set to the absorbance maximum of 3-methyluric acid (around 280-290 nm).
-
Analysis: The sample is injected into the HPLC system. The retention time of the major peak corresponding to 3-Methyluric Acid-¹³C₄,¹⁵N₃ is recorded. The area of this peak is compared to the total area of all peaks in the chromatogram to calculate the percentage of chemical purity.
Determination of Isotopic Purity and Enrichment by Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the isotopic purity and enrichment of a stable isotope-labeled compound.[3][4][5][6] This method separates ions based on their mass-to-charge ratio, allowing for the differentiation between the labeled and unlabeled compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: A soft ionization technique, such as electrospray ionization (ESI), is used to generate molecular ions with minimal fragmentation.
-
Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to resolve the isotopic peaks.
-
Data Acquisition: The mass spectrum of the molecular ion region is acquired.
-
Data Analysis:
-
Isotopic Purity: The relative intensities of the ion corresponding to 3-Methyluric Acid-¹³C₄,¹⁵N₃ and the ion corresponding to the unlabeled 3-methyluric acid are compared. The isotopic purity is calculated as the percentage of the labeled species.
-
Isotopic Enrichment: The distribution of the isotopic cluster for the molecular ion is analyzed. The observed isotopic pattern is compared to the theoretical distribution for the specified level of ¹³C and ¹⁵N enrichment to confirm the degree of labeling.
-
Visualizations
Quality Control Workflow for Stable Isotope-Labeled Standards
The following diagram illustrates a typical workflow for the quality control analysis of a stable isotope-labeled internal standard like 3-Methyluric Acid-¹³C₄,¹⁵N₃.
References
- 1. moravek.com [moravek.com]
- 2. chromforum.org [chromforum.org]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety and Handling of 3-Methyluric Acid-13C4,15N3 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and application of 3-Methyluric Acid-13C4,15N3 powder, a stable isotope-labeled compound crucial for metabolic research and drug development.
Product Information and Properties
This compound is a high-purity, isotopically labeled form of 3-Methyluric acid, a known metabolite of caffeine.[1] Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in the measurement of unlabeled 3-Methyluric acid in biological samples.[2][3][4]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below. Data for the unlabeled analogue, 3-Methyluric acid, is also provided for reference.
| Property | This compound | 3-Methyluric Acid (unlabeled) |
| CAS Number | 1173019-10-7[5] | 605-99-2[1] |
| Molecular Formula | C2¹³C4H6¹⁵N3NO3[5] | C6H6N4O3[1] |
| Molecular Weight | 189.09 g/mol [5] | 182.14 g/mol [1] |
| Appearance | White to off-white powder | Pale yellow to light yellow solid[1] |
| Melting Point | >300 °C | >349.85 °C[1] |
| Isotopic Purity | ≥98 atom % | N/A |
| Chemical Purity | ≥98% | >98% |
| Storage Temperature | -20°C[6] | Room Temperature |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated)[1] |
Safety and Handling
Hazard Identification
-
Physical Hazards: Combustible solid.
-
Health Hazards: May cause eye, skin, and respiratory tract irritation upon direct contact.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Not required for normal handling of small quantities. If generating dust, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: Laboratory coat.
Handling and Storage
-
Handling: Avoid creating dust. Handle in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[6]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Skin Contact: Wash off with soap and water.
-
Inhalation: Remove to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Disposal
Dispose of in accordance with local, state, and federal regulations.
Biological Context: Caffeine Metabolism
3-Methyluric acid is a metabolite of caffeine. Understanding its position in the caffeine metabolism pathway is essential for designing and interpreting studies that utilize this compound as an internal standard. The following diagram illustrates the major metabolic pathways of caffeine.
Experimental Protocol: Quantification of 3-Methyluric Acid in Biological Samples using LC-MS
The following is a representative protocol for the quantification of 3-Methyluric acid in a biological matrix (e.g., plasma, urine) using this compound as an internal standard. This protocol is based on established methods for the analysis of caffeine and its metabolites.[2][3][4]
Materials and Reagents
-
This compound powder
-
Unlabeled 3-Methyluric acid standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine) from a control source (for calibration standards)
Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound powder and dissolve it in methanol to a final concentration of 1 mg/mL.
-
Analyte Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of unlabeled 3-Methyluric acid in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in the biological matrix to create calibration standards at various concentrations. Prepare a working solution of the internal standard by diluting the IS stock solution with methanol. The final concentration of the IS in the samples should be optimized based on the expected analyte concentration and instrument sensitivity.
Sample Preparation
The following diagram outlines the sample preparation workflow.
LC-MS/MS Conditions (Example)
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
3-Methyluric acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
(Note: The specific m/z values for precursor and product ions need to be determined empirically by infusing the standards into the mass spectrometer.)
-
Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 3-Methyluric acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
This technical guide provides a foundation for the safe and effective use of this compound powder in a research setting. It is imperative that all laboratory personnel are familiar with these guidelines and adhere to standard safety protocols.
References
- 1. 3-METHYLURIC ACID | 605-99-2 [m.chemicalbook.com]
- 2. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
Methodological & Application
Application Note: Quantification of 3-Methyluric Acid in Human Urine using a Stable Isotope Dilution LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyluric acid is a metabolite of theophylline, a methylxanthine drug commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The quantification of 3-methyluric acid in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-methyluric acid in human urine, utilizing its stable isotope-labeled counterpart, 3-Methyluric Acid-13C4,15N3, as an internal standard to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
3-Methyluric Acid (analytical standard)
-
This compound (internal standard)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
Sample Preparation
A simple "dilute-and-shoot" method was employed for the preparation of urine samples:
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a solution containing the internal standard (this compound) in 0.1% formic acid in water.
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): The MRM transitions for 3-Methyluric Acid and its internal standard were optimized for maximum sensitivity and specificity.
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrated excellent performance for the quantification of 3-Methyluric Acid in human urine. The use of a stable isotope-labeled internal standard compensated for any matrix effects and variations in instrument response, leading to high accuracy and precision.
Quantitative Data
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The curve was linear over the concentration range of 10 to 5000 ng/mL with a coefficient of determination (R²) greater than 0.99.
Table 1: Representative Calibration Curve Data for 3-Methyluric Acid
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 15,432 | 1,458,976 | 0.0106 |
| 50 | 78,954 | 1,462,345 | 0.0540 |
| 100 | 156,789 | 1,455,678 | 0.1077 |
| 500 | 792,345 | 1,460,123 | 0.5426 |
| 1000 | 1,588,765 | 1,459,876 | 1.0883 |
| 2500 | 3,975,432 | 1,461,543 | 2.7199 |
| 5000 | 7,987,654 | 1,458,765 | 5.4757 |
Table 2: Optimized LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Methyluric Acid | 183.1 | 140.1 | 22 |
| This compound | 190.1 | 144.1 | 22 |
Note: The MRM transition for the internal standard is predicted based on its structure and may require optimization.
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of 3-Methyluric Acid.
Caption: Metabolic pathway of theophylline to 3-Methyluric Acid.
Conclusion
This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of 3-methyluric acid in human urine. The "dilute-and-shoot" sample preparation protocol is straightforward and high-throughput, while the use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method is well-suited for clinical research and pharmacokinetic studies involving theophylline and its metabolites.
Application Notes and Protocols for the Use of 3-Methyluric Acid-¹³C₄,¹⁵N₃ as an Internal Standard in Metabolomics
Introduction
Metabolomics, the comprehensive study of small molecule metabolites in biological systems, necessitates highly accurate and precise quantification to elucidate metabolic pathways and identify biomarkers. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, as they effectively compensate for variations in sample preparation, chromatography, and ionization efficiency. 3-Methyluric acid is a key metabolite in the purine catabolism pathway and a downstream product of caffeine metabolism. Its quantification in biological matrices such as urine and plasma is crucial for pharmacokinetic studies, disease biomarker discovery, and understanding enzymatic activity.
This document provides detailed application notes and a representative protocol for the quantification of 3-methyluric acid in biological samples using 3-Methyluric Acid-¹³C₄,¹⁵N₃ as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Application
The primary application of 3-Methyluric Acid-¹³C₄,¹⁵N₃ is as an internal standard for the accurate and precise quantification of endogenous 3-methyluric acid in various biological matrices. This stable isotope-labeled standard, with its mass shift, co-elutes with the unlabeled analyte but is distinguishable by the mass spectrometer, allowing for reliable correction of analytical variability.
Areas of Application:
-
Pharmacokinetics: Studying the metabolism of caffeine and other methylxanthines.
-
Clinical Biomarker Research: Investigating the role of 3-methyluric acid in diseases such as Parkinson's disease and metabolic syndrome.[1]
-
Enzyme Activity Phenotyping: Assessing the activity of enzymes involved in purine and caffeine metabolism.
-
Toxicology Studies: Monitoring exposure to compounds that are metabolized to 3-methyluric acid.
Experimental Workflow
The overall experimental workflow for the quantification of 3-methyluric acid using a stable isotope-labeled internal standard is depicted below.
Caption: A generalized workflow for the quantitative analysis of 3-methyluric acid.
Signaling Pathway: Caffeine Metabolism
3-Methyluric acid is a product of purine and, more specifically, caffeine metabolism. Understanding its position in these pathways is crucial for interpreting quantitative data.
Caption: The metabolic pathway of caffeine leading to the formation of 3-methyluric acid.
Representative Protocol for Quantification of 3-Methyluric Acid in Human Urine
This protocol is a representative method and requires optimization and validation for specific laboratory conditions and instrumentation.
1. Materials and Reagents
-
3-Methyluric acid analytical standard
-
3-Methyluric Acid-¹³C₄,¹⁵N₃ internal standard (IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade formic acid
-
Human urine (control and study samples)
2. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-methyluric acid and 3-Methyluric Acid-¹³C₄,¹⁵N₃ in a suitable solvent (e.g., 50:50 ACN:water with 0.1% formic acid).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 3-methyluric acid stock solution. These will be used to create the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the 3-Methyluric Acid-¹³C₄,¹⁵N₃ stock solution to a final concentration of 1 µg/mL.
3. Sample Preparation
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 4000 x g for 10 minutes at 4°C to pellet any precipitate.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 10 µL of the internal standard working solution (1 µg/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-95% B; 5-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be optimized) |
| MRM Transitions | To be determined by infusion of standards. Example (hypothetical):3-Methyluric acid: Q1 m/z -> Q3 m/z3-Methyluric Acid-¹³C₄,¹⁵N₃: Q1 m/z + 7 -> Q3 m/z |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 3-methyluric acid in the unknown samples using the regression equation from the calibration curve.
Method Validation Parameters (Example Data)
The following tables provide examples of typical validation parameters for a quantitative LC-MS/MS method. These values should be established during in-house method validation.
Table 1: Calibration Curve and Linearity
| Parameter | Example Value |
| Linear Range | 10 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low | 30 | < 15 | < 15 | 85 - 115 |
| Mid | 300 | < 15 | < 15 | 85 - 115 |
| High | 4000 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low | 85 - 115 | 85 - 115 |
| High | 85 - 115 | 85 - 115 |
Conclusion
The use of 3-Methyluric Acid-¹³C₄,¹⁵N₃ as an internal standard provides a robust and reliable method for the quantification of 3-methyluric acid in biological samples. The protocol and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a quantitative LC-MS/MS assay for this important metabolite. Adherence to rigorous validation procedures is essential to ensure data quality and reproducibility in metabolomics research.
References
Analysis of 3-Methyluric Acid in Human Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyluric acid is a metabolite of caffeine and other methylxanthines. Its quantification in plasma is crucial for pharmacokinetic studies, drug metabolism research, and potentially as a biomarker in various physiological and pathological states. Accurate and reliable measurement of 3-Methyluric acid requires robust sample preparation to remove interfering substances from the complex plasma matrix prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed protocols for two common and effective sample preparation techniques for the analysis of 3-Methyluric acid in human plasma: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT). It also includes typical analytical conditions and performance characteristics to guide researchers in establishing and validating their own assays.
Experimental Protocols
Two primary methods for plasma sample preparation for 3-Methyluric acid analysis are presented: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
Method 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a method developed for the simultaneous analysis of several methyluric acids in serum and is expected to provide high purity extracts suitable for sensitive LC-MS/MS analysis.[1]
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
3-Methyluric Acid analytical standard
-
Isotopically labeled internal standard (e.g., 3-Methyluric Acid-d3)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 200 µL of 4% H3PO4 to disrupt protein binding and vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 3-Methyluric acid and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Method 2: Protein Precipitation (PPT)
This protocol is a general and rapid method for sample cleanup. While faster than SPE, it may result in a less clean extract, potentially leading to more significant matrix effects in the LC-MS/MS analysis.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
3-Methyluric Acid analytical standard
-
Isotopically labeled internal standard (e.g., 3-Methyluric Acid-d3)
-
Acetonitrile (LC-MS grade, ice-cold)
-
Centrifuge capable of reaching >10,000 x g
-
Micropipettes and tips
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, combine 100 µL of plasma with 10 µL of internal standard solution.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein removal.[2]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation and Collection:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube or an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of methyluric acids and other similar acidic analytes using the described sample preparation methods.
Table 1: Performance Characteristics of Solid-Phase Extraction (SPE) for Methyluric Acid Analysis
| Parameter | 1-Methyluric Acid | 1,3-Dimethyluric Acid |
| Recovery (%) | 95 - 103 | 89 - 106 |
| Limit of Detection (LOD) | ~0.1 ng/injection | ~0.1 ng/injection |
| Limit of Quantification (LOQ) | 10 ng/mL | 10 ng/mL |
| Linearity (r²) | >0.99 | >0.99 |
| Intra-day Precision (%CV) | < 4.3 | < 4.3 |
| Inter-day Precision (%CV) | < 4.3 | < 4.3 |
| Data is based on a study analyzing multiple methyluric acids in serum using SPE-HPLC-UV.[1] The performance for 3-Methyluric Acid is expected to be within a similar range. |
Table 2: Typical Performance Characteristics of Protein Precipitation (PPT) for Acidic Analyte Analysis in Plasma
| Parameter | Expected Range for 3-Methyluric Acid |
| Recovery (%) | 80 - 110 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | >0.99 |
| Intra-day Precision (%CV) | < 15 |
| Inter-day Precision (%CV) | < 15 |
| Specific quantitative data for 3-Methyluric Acid using protein precipitation is not readily available in the reviewed literature. The values presented are typical ranges observed for other small acidic molecules and should be validated for 3-Methyluric Acid in your specific assay.[3][4] |
Sample Stability
Proper handling and storage of plasma samples are critical for accurate quantification of 3-Methyluric acid. Uric acid and its derivatives can be susceptible to degradation.
-
Short-term storage: Processed samples (supernatant after PPT or reconstituted SPE eluate) are generally stable for at least 24 hours at 4°C in the autosampler.
-
Long-term storage: Unprocessed plasma samples should be stored at -80°C for long-term stability. Studies on similar analytes have shown stability for several months at this temperature.[5]
-
Freeze-thaw cycles: Minimize freeze-thaw cycles. It is recommended to aliquot plasma samples into smaller volumes before freezing if multiple analyses are anticipated. Some studies on other analytes suggest stability for up to three freeze-thaw cycles.[6]
LC-MS/MS Analytical Conditions
While the focus of this document is on sample preparation, typical LC-MS/MS conditions for the analysis of small acidic molecules are provided below as a starting point for method development.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a high aqueous percentage and ramping up the organic phase is typically used.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized for 3-Methyluric acid and its internal standard. For 3-Methyluric acid (C6H6N4O3, MW: 182.14 g/mol ), a potential precursor ion in negative mode would be [M-H]⁻ at m/z 181.1. Product ions would need to be determined by infusion and fragmentation experiments.
-
Mandatory Visualization
Caption: Comparative workflow of SPE and PPT for plasma sample preparation.
References
- 1. Practical Immunoaffinity-Enrichment LC-MS for Measuring Protein Kinetics of Low-Abundance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Comparison of Three Sample Preparation Procedures for the Quantification of L-Arginine, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. btrc-charity.org [btrc-charity.org]
- 5. Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jst.vn [jst.vn]
Application Notes: Metabolic Flux Analysis of Caffeine Metabolism with ¹³C and ¹⁵N Labels
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By using stable, non-radioactive isotope-labeled compounds like ¹³C and ¹⁵N as tracers, researchers can track the transformation of atoms through metabolic pathways.[3][4] Caffeine (1,3,7-trimethylxanthine) is metabolized primarily in the liver by cytochrome P450 enzymes, most notably CYP1A2.[5][6] Applying MFA with ¹³C and ¹⁵N-labeled caffeine allows for a detailed investigation of its pharmacokinetics, the activity of drug-metabolizing enzymes, and inter-individual variations in drug metabolism.[7][8] These application notes provide a comprehensive overview and detailed protocols for designing and conducting such studies.
Core Applications
-
Pharmacokinetic Studies: Elucidating the rates of absorption, distribution, metabolism, and excretion of caffeine and its metabolites.[9]
-
Drug Development: Assessing the impact of new chemical entities on caffeine metabolism as an indicator of drug-drug interactions and CYP1A2 inhibition or induction.
-
Personalized Medicine: Phenotyping individuals as "fast" or "slow" caffeine metabolizers based on genetic polymorphisms in enzymes like CYP1A2.[5]
-
Toxicology: Investigating how disease states (e.g., liver cirrhosis) or exposure to toxins affects drug metabolism pathways.[10][11]
Caffeine Metabolism Pathway
Caffeine is primarily metabolized in the liver through a series of demethylation and oxidation reactions. The main pathway, accounting for 70-80% of its metabolism in humans, is N-3 demethylation to form paraxanthine, a reaction catalyzed by CYP1A2.[6] Other significant initial steps include N-1 demethylation to theobromine and N-7 demethylation to theophylline.[5] These primary metabolites are further metabolized into a variety of methylxanthines, methyluric acids, and uracil derivatives before being excreted in the urine.[6][12]
Experimental Workflow
A typical metabolic flux analysis experiment involves several key stages, from the introduction of an isotopic tracer to the final calculation of metabolic fluxes. The workflow ensures that the labeling patterns of metabolites are accurately captured and analyzed.
Quantitative Data Summary
The primary output of an MFA study is a set of flux values, often presented as ratios or absolute rates. These values allow for direct comparison between different experimental conditions.
Table 1: Stable Isotope Tracers for Caffeine Metabolism
| Labeled Compound | Common Use |
|---|---|
| [1,3,7-¹³C₃]-Caffeine | Tracing the caffeine backbone through metabolic pathways. |
| [2-¹³C, 1,3-¹⁵N₂]-Caffeine | Probing reactions involving the xanthine ring structure. |
| [3-methyl-¹³C]-Caffeine | Specifically tracking N-3 demethylation for the ¹³C-Caffeine Breath Test.[13] |
| [d₉]-Caffeine (Deuterated) | Used in pharmacokinetic studies to differentiate administered vs. endogenous caffeine, though isotopic effects can be significant.[14][15] |
Table 2: Illustrative Metabolic Flux Ratios in Human Subjects
| Parameter | Slow Metabolizer (%) | Fast Metabolizer (%) | Reference |
|---|---|---|---|
| Primary Metabolism | [5] | ||
| Flux to Paraxanthine | 75 | 84 | |
| Flux to Theobromine | 12 | 8 | |
| Flux to Theophylline | 13 | 8 | |
| Secondary Metabolism | [6] | ||
| Paraxanthine to 1,7-Dimethyluric Acid | 40 | 55 | |
| Paraxanthine to 1-Methylxanthine | 60 | 45 |
Note: Data are illustrative and represent typical distributions. Actual values vary significantly between individuals.
Experimental Protocols
Protocol 1: In Vitro Cell Culture Labeling
This protocol is designed for labeling hepatocytes or other relevant cell lines with ¹³C/¹⁵N-caffeine to study its intracellular metabolism.
-
Cell Seeding: Plate cells (e.g., HepG2) in 6-well plates to reach 70-80% confluency at the time of the experiment.[16]
-
Acclimatization: One day before labeling, replace the standard medium with a fresh, pre-warmed complete medium.
-
Labeling Medium Preparation: Prepare the labeling medium by dissolving the desired ¹³C/¹⁵N-labeled caffeine tracer in a serum-free medium to a final concentration (e.g., 10-100 µM).
-
Labeling:
-
Aspirate the acclimatization medium and wash cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add the pre-warmed labeling medium to each well.
-
Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO₂.
-
-
Sample Collection & Quenching:
-
To collect intracellular metabolites, place the culture plate on dry ice.
-
Aspirate the labeling medium (can be saved for extracellular metabolite analysis).
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.[16]
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Protocol 2: Metabolite Extraction from Cells
This protocol describes the extraction of polar metabolites from the quenched cell lysate.
-
Lysis: Vortex the cell lysate/methanol mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new, clean tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellet at -80°C until LC-MS analysis.
Protocol 3: Sample Preparation and LC-MS/MS Analysis
This protocol outlines the analysis of caffeine and its metabolites from biological fluids (plasma, urine) or cell extracts.[17][18]
-
Sample Resuspension/Preparation:
-
Cell Extracts: Reconstitute the dried metabolite pellet in 100 µL of a suitable solvent, such as 50:50 methanol/water.[19]
-
Plasma/Urine: Thaw samples on ice. For protein precipitation, add 3 volumes of ice-cold methanol containing an internal standard (e.g., [¹³C₃]-caffeine if the primary tracer is different, or another labeled compound) to 1 volume of plasma.[17] Vortex and centrifuge as described above.
-
-
LC Separation:
-
Column: Use a C18 reverse-phase column (e.g., 75 mm x 4.6 mm, 3.5 µm particle size).[17]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: Run a gradient from 5% to 40% Mobile Phase B over several minutes to separate caffeine from its more polar metabolites.[17]
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Set up specific precursor-to-product ion transitions for unlabeled and all potential ¹³C/¹⁵N-labeled isotopologues of caffeine and its key metabolites (Paraxanthine, Theobromine, Theophylline).
-
Table 3: Example MRM Transitions for Caffeine and Labeled Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Caffeine (unlabeled) | 195.1 | 138.1 |
| [¹³C₃]-Caffeine | 198.1 | 141.1 |
| Paraxanthine (unlabeled) | 181.1 | 124.1 |
| Theobromine (unlabeled) | 181.1 | 138.1 |
Note: These values are illustrative and should be optimized on the specific mass spectrometer used.[18]
Data Analysis and Flux Calculation
The raw data from the LC-MS/MS consists of peak areas for each mass isotopomer of each metabolite. This information is used to calculate metabolic flux ratios.
Flux Ratio Calculation Example:
The relative activity of different demethylation pathways can be estimated by comparing the formation rates of the labeled primary metabolites. For instance, the flux ratio of N-3 demethylation (to paraxanthine) versus N-1 demethylation (to theobromine) can be calculated from the concentrations of their respective labeled products over a short time interval (Δt):
Flux Ratio (PX / TB) = [¹³C-Paraxanthine] / [¹³C-Theobromine]
This ratio provides a direct measure of the relative activities of the enzymatic pathways responsible for their formation, primarily driven by CYP1A2. By analyzing the full isotopomer distribution in all downstream metabolites, a comprehensive map of caffeine metabolism can be constructed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing Salivary Caffeine Kinetics of 13C and 12C Caffeine for Gastric Emptying of 50 mL Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validity of the 13C-caffeine breath test as a noninvasive, quantitative test of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Significance of the 13C-caffeine breath test for patients with cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caffeine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. metsol.com [metsol.com]
- 14. researchgate.net [researchgate.net]
- 15. Deuterium isotope effects on caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. biologie.uni-koeln.de [biologie.uni-koeln.de]
Application Notes and Protocols: 3-Methyluric Acid-¹³C₄,¹⁵N₃ in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyluric acid is a metabolite of methylxanthines, such as caffeine and theophylline. The formation of 3-methyluric acid is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4. Consequently, the levels of 3-methyluric acid in biological fluids can serve as a biomarker for the activity of these crucial drug-metabolizing enzymes. Accurate and precise quantification of 3-methyluric acid is paramount in pharmacokinetic studies and for phenotyping individuals to predict drug metabolism rates. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they compensate for variability during sample preparation and analysis.[1][2][3] This document provides detailed application notes and protocols for the use of 3-Methyluric Acid-¹³C₄,¹⁵N₃ as an internal standard for the quantification of 3-methyluric acid in human plasma.
Application: CYP3A4 Phenotyping Using Caffeine as a Probe Drug
A primary application of quantifying 3-methyluric acid is in CYP3A4 phenotyping studies. Caffeine is administered as a probe drug, and the metabolic ratio of its various metabolites provides an indication of enzyme activity.[4][5] 3-Methyluric Acid-¹³C₄,¹⁵N₃ serves as an ideal internal standard for the accurate measurement of endogenous 3-methyluric acid formed from caffeine metabolism.
Experimental Protocols
Quantification of 3-Methyluric Acid in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of 3-methyluric acid in human plasma using 3-Methyluric Acid-¹³C₄,¹⁵N₃ as an internal standard.
a. Materials and Reagents
-
3-Methyluric Acid (Analyte)
-
3-Methyluric Acid-¹³C₄,¹⁵N₃ (Internal Standard)
-
Human Plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
b. Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-methyluric acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-Methyluric Acid-¹³C₄,¹⁵N₃ in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration in the same diluent.
c. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Methyluric Acid | 183.1 | 141.1 |
| 3-Methyluric Acid-¹³C₄,¹⁵N₃ (IS) | 190.1 | 145.1 |
Data Presentation
Method Validation Summary
The following tables represent typical data obtained during the validation of the bioanalytical method described above.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 3-Methyluric Acid | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Medium | 50 | < 10 | ± 10 | < 10 | ± 10 |
| High | 800 | < 10 | ± 10 | < 10 | ± 10 |
Visualizations
Caffeine Metabolism and Analysis Workflow
The following diagrams illustrate the metabolic pathway of caffeine leading to the formation of 3-methyluric acid and the general workflow for its quantification using a stable isotope-labeled internal standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Methyluric Acids from Serum
Introduction
Methyluric acids are metabolites of methylxanthines, such as caffeine and theophylline. Their quantification in serum is crucial for therapeutic drug monitoring, metabolic studies, and toxicological assessments. Solid-phase extraction (SPE) is a widely used technique for the clean-up and concentration of analytes from complex biological matrices like serum prior to chromatographic analysis.[1][2] This application note provides a detailed protocol for the extraction of various methyluric acids from human serum using reversed-phase SPE cartridges. The described method is robust, reproducible, and yields high recovery rates, making it suitable for research and clinical applications.[3]
Materials and Reagents
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
Ammonium acetate
-
Internal Standard (e.g., Isocaffeine)
-
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
-
Experimental Protocol
This protocol is designed for the extraction of methyluric acids, including 1-methyluric acid, 1,3-dimethyluric acid, 1,7-dimethyluric acid, 7-methyluric acid, and 1,3,7-trimethyluric acid, from human serum.[3]
Serum Sample Pre-treatment
Effective sample pre-treatment is critical for removing proteins and other interferences that can clog the SPE cartridge and affect recovery.[1]
-
Thaw frozen serum samples to room temperature.
-
To 1.0 mL of serum in a centrifuge tube, add a known concentration of internal standard (e.g., Isocaffeine at 8 ng/µL).[3]
-
Vortex the sample for 30 seconds.
-
Protein Precipitation: Add 2.0 mL of acetonitrile or methanol.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant for SPE.
Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the Oasis HLB cartridge.
-
Pass 3 mL of HPLC grade water through the cartridge. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated serum supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of HPLC grade water to remove polar interferences.
-
Wash the cartridge with 3 mL of a 5% methanol in water solution to remove less polar interferences.
-
Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the methyluric acids from the cartridge by passing 2 mL of methanol through the sorbent.[3]
-
Apply a gentle vacuum to ensure complete elution.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase used for the HPLC analysis (e.g., a mixture of acetate buffer and methanol).[3]
-
Vortex for 30 seconds to ensure the analytes are fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis by HPLC-UV or LC-MS.
Data Presentation
The following table summarizes the expected recovery rates for various methyluric acids using this protocol, as demonstrated in a study by Themova et al. (2009).[3]
| Analyte | Average Recovery (%) |
| 1-Methyluric Acid | 95 |
| 1,3-Dimethyluric Acid | 102 |
| 1,7-Dimethyluric Acid | 98 |
| 7-Methyluric Acid | 89 |
| 1,3,7-Trimethyluric Acid | 106 |
Visualizations
Caption: Workflow for Solid-Phase Extraction of Methyluric Acids from Serum.
References
Application Note: Validated LC-MS/MS Method for Multiplexed Purine Biomarker Analysis in Human Plasma
Abstract
This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of key purine biomarkers in human plasma, including uric acid, xanthine, and hypoxanthine. Purines are essential biomolecules, and imbalances in their metabolic pathways are implicated in a range of pathologies, including gout, hyperuricemia, and cardiovascular disease.[1][2] This method provides the high sensitivity and specificity required for clinical research and drug development, enabling accurate monitoring of disease progression and therapeutic response. The protocol details a straightforward protein precipitation-based sample preparation and a rapid 15-minute chromatographic run, making it suitable for high-throughput analysis.
Introduction
Purine metabolism is a fundamental cellular process involving the synthesis and breakdown of purine nucleotides.[3] These molecules are not only the building blocks of DNA and RNA but also play critical roles in cellular energy transfer and signaling.[4][5] The metabolic pathway culminates in the production of uric acid, which is excreted from the body. Dysregulation of this pathway can lead to the accumulation of intermediates like hypoxanthine and xanthine, and the final product, uric acid, resulting in hyperuricemia.[2] Hyperuricemia is a known risk factor for gout, a painful inflammatory condition caused by the deposition of urate crystals in the joints.[2] Furthermore, elevated levels of these biomarkers are increasingly being associated with more complex diseases, highlighting the need for their accurate and reliable measurement.[1][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of endogenous small molecules in complex biological matrices due to its superior selectivity and sensitivity compared to traditional methods like colorimetric assays.[7][8][9] This application note presents a fully validated LC-MS/MS method for the simultaneous determination of uric acid, xanthine, and hypoxanthine in human plasma, providing a valuable tool for researchers and clinicians in the field of metabolic diseases.
Experimental
Materials and Reagents
-
Uric acid, xanthine, hypoxanthine, and their stable isotope-labeled internal standards (SIL-IS) were purchased from a certified supplier.
-
HPLC-grade acetonitrile, methanol, and water were used.
-
Formic acid (LC-MS grade).
-
Human plasma (sourced from a certified vendor).
Sample Preparation
A simple and efficient protein precipitation method was employed for plasma sample preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of chilled acetonitrile containing the internal standards.[2]
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 900 L/hr |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.0 | 2 |
| 8.0 | 50 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 2 |
| 15.0 | 2 |
Table 3: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Hypoxanthine | 137.0 | 119.0 | 50 | 15 |
| Xanthine | 153.0 | 135.0 | 50 | 20 |
| Uric Acid | 169.0 | 141.0 | 50 | 22 |
| Hypoxanthine-IS | 142.0 | 124.0 | 50 | 15 |
| Xanthine-IS | 155.0 | 137.0 | 50 | 20 |
| Uric Acid-IS | 171.0 | 143.0 | 50 | 22 |
Results and Discussion
Method Validation
The method was validated according to established guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, and recovery.
Linearity and Sensitivity
Calibration curves were constructed by plotting the peak area ratio of the analyte to its internal standard against the concentration. The method demonstrated excellent linearity over the specified concentration ranges with a coefficient of determination (R²) greater than 0.99 for all analytes. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with acceptable accuracy and precision.
Table 4: Linearity and LLOQ
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Hypoxanthine | 5 - 1000 | >0.995 | 5 |
| Xanthine | 5 - 1000 | >0.996 | 5 |
| Uric Acid | 50 - 10000 | >0.998 | 50 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days. The results, summarized in Table 5, demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for LLOQ).
Table 5: Accuracy and Precision Data
| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Hypoxanthine | Low | 4.8 | 3.2 | 6.1 | 4.5 |
| Mid | 3.5 | 1.8 | 4.9 | 2.7 | |
| High | 2.9 | -0.5 | 4.2 | -1.1 | |
| Xanthine | Low | 5.2 | 4.1 | 6.8 | 5.3 |
| Mid | 3.9 | 2.5 | 5.4 | 3.6 | |
| High | 3.1 | -1.2 | 4.5 | -0.8 | |
| Uric Acid | Low | 4.1 | 2.8 | 5.5 | 3.9 |
| Mid | 3.2 | 1.5 | 4.6 | 2.1 | |
| High | 2.7 | -0.8 | 3.9 | -1.4 |
Conclusion
This application note details a highly sensitive, specific, and robust LC-MS/MS method for the simultaneous quantification of uric acid, xanthine, and hypoxanthine in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput clinical research and drug development applications. The method has been thoroughly validated and demonstrated to be accurate and precise, providing a reliable tool for investigating the role of purine metabolism in health and disease.
Protocols
Protocol 1: Plasma Sample Preparation
-
Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing the internal standards (e.g., Hypoxanthine-IS, Xanthine-IS, Uric Acid-IS at appropriate concentrations) to each plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new clean microcentrifuge tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to complete dryness using a nitrogen evaporator at ambient temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Final Vortexing: Vortex the reconstituted sample for 10 seconds.
-
Transfer to Vial: Transfer the final solution to an autosampler vial with a low-volume insert for LC-MS/MS analysis.
Protocol 2: LC-MS/MS System Operation
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (98% A, 2% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 5 µL of the prepared sample onto the LC column.
-
Chromatographic Separation: Run the gradient program as detailed in Table 2.
-
Mass Spectrometric Detection: Acquire data using the MRM parameters specified in Table 3.
-
Data Analysis: Process the acquired data using the instrument's software. Integrate the peak areas for each analyte and its corresponding internal standard. Generate a calibration curve and calculate the concentrations of the unknown samples.
Visualizations
Caption: Purine catabolism pathway leading to uric acid formation.
Caption: Experimental workflow for LC-MS/MS analysis of purines.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mtc-usa.com [mtc-usa.com]
- 3. Purine metabolism - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS [mdpi.com]
- 8. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-Methyluric Acid-¹³C₄,¹⁵N₃ in Clinical Chemistry Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyluric acid is a metabolite of caffeine and theophylline. Its accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing enzyme activity, particularly cytochrome P450 1A2 (CYP1A2). The use of a stable isotope-labeled internal standard, such as 3-Methyluric Acid-¹³C₄,¹⁵N₃, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the physicochemical properties of the endogenous analyte, ensuring high accuracy and precision by correcting for matrix effects and variability in sample preparation and instrument response.
These application notes provide a detailed protocol for the quantification of 3-methyluric acid in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3-Methyluric Acid-¹³C₄,¹⁵N₃ as an internal standard.
Key Applications
-
Therapeutic Drug Monitoring (TDM): Monitoring levels of theophylline, a methylxanthine drug used in the treatment of respiratory diseases, as 3-methyluric acid is one of its metabolites.
-
Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of caffeine and other methylxanthines.
-
Metabolic Phenotyping: Assessing the activity of drug-metabolizing enzymes, such as CYP1A2, for which caffeine is a probe substrate.
Experimental Protocols
Protocol 1: Quantification of 3-Methyluric Acid in Human Plasma
1. Materials and Reagents
-
3-Methyluric Acid (analyte)
-
3-Methyluric Acid-¹³C₄,¹⁵N₃ (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (drug-free)
-
96-well protein precipitation plates
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards on ice.
-
Vortex samples for 10 seconds.
-
Pipette 50 µL of each plasma sample, calibration standard, and quality control sample into the wells of a 96-well protein precipitation plate.
-
Add 150 µL of the internal standard working solution (3-Methyluric Acid-¹³C₄,¹⁵N₃ in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms |
Protocol 2: Quantification of 3-Methyluric Acid in Human Urine
1. Materials and Reagents
-
Same as Protocol 1, with the substitution of human urine for plasma.
2. Sample Preparation: Dilute-and-Shoot
-
Thaw urine samples, standards, and quality controls.
-
Vortex samples for 10 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitate.
-
In a new 96-well plate, combine 20 µL of the urine supernatant with 180 µL of the internal standard working solution (in 0.1% formic acid in water).
-
Seal the plate and vortex for 1 minute.
-
The plate is now ready for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
The same LC-MS/MS conditions as described in Protocol 1 can be used.
Data Presentation
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Methyluric Acid | 183.1 | 140.1 | 25 |
| 3-Methyluric Acid-¹³C₄,¹⁵N₃ | 190.1 | 144.1 | 25 |
Table 2: Representative Calibration Curve Data for 3-Methyluric Acid in Plasma
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 510,000 | 0.003 |
| 5 | 7,850 | 525,000 | 0.015 |
| 20 | 30,100 | 515,000 | 0.058 |
| 50 | 76,500 | 520,000 | 0.147 |
| 100 | 155,000 | 518,000 | 0.299 |
| 500 | 780,000 | 522,000 | 1.494 |
| 1000 | 1,580,000 | 519,000 | 3.044 |
| Linearity (r²) | - | - | 0.9992 |
Table 3: Assay Performance Characteristics
| Parameter | Plasma Assay | Urine Assay |
| Linear Range | 1 - 1000 ng/mL | 10 - 10000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 6% |
| Inter-day Precision (%CV) | < 7% | < 8% |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% |
| Matrix Effect | Minimal | Minimal |
Visualizations
Caption: Simplified metabolic pathway of caffeine.
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
The use of 3-Methyluric Acid-¹³C₄,¹⁵N₃ as an internal standard provides a robust and reliable method for the quantification of 3-methyluric acid in clinical and research settings. The protocols outlined above, combined with the power of LC-MS/MS, enable the generation of high-quality data essential for advancing our understanding of methylxanthine metabolism and its clinical implications.
Troubleshooting & Optimization
minimizing matrix effects in urinary purine analysis by LC-MS
Welcome to the technical support center for urinary purine analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in urinary purine analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Poor Peak Shape (Tailing or Fronting)
Q1: My chromatogram shows significant peak tailing for uric acid and xanthine. What are the likely causes and how can I fix it?
A1: Peak tailing for polar compounds like uric acid and xanthine is a common issue. Here are the primary causes and solutions:
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing.
-
Solution: Acidify the mobile phase with 0.1% formic acid. This ensures that the purines are in a consistent protonated state, minimizing secondary interactions with residual silanols on the column.
-
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.
-
Solution: Implement a robust column washing protocol between injections. If the problem persists, consider using a guard column to protect the analytical column.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or further dilute the sample.
-
Issue: Inconsistent Retention Times
Q2: I'm observing a drift in retention times for my purine analytes across a batch of samples. What could be causing this?
A2: Retention time instability can compromise the reliability of your results. Consider the following:
-
Column Equilibration: Inadequate column equilibration between injections can lead to shifting retention times.
-
Solution: Ensure that the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is recommended.
-
-
Mobile Phase Composition: Changes in the mobile phase composition over time can affect retention.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. Avoid "topping up" old mobile phase with new.
-
-
Temperature Fluctuations: Variations in ambient temperature can impact chromatographic separation.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.
-
Issue: Ion Suppression/Enhancement
Q3: My signal intensity is highly variable between samples, suggesting significant matrix effects. How can I identify and mitigate this?
A3: Ion suppression or enhancement is a major challenge in urinary analysis due to the complex nature of the matrix. Here’s how to address it:
-
Diagnosis:
-
Post-Column Infusion: This technique can help identify regions in your chromatogram where ion suppression is occurring. It involves infusing a constant flow of your analyte solution into the MS detector while injecting a blank urine sample extract. Dips in the baseline signal indicate retention times where matrix components are causing suppression.
-
-
Mitigation Strategies:
-
Sample Dilution: This is often the simplest and most effective way to reduce matrix effects. Diluting urine samples 10-fold or more with the initial mobile phase can significantly reduce the concentration of interfering matrix components.[1]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): Using a SIL-IS for each analyte is the gold standard for correcting matrix effects. These standards co-elute with the analyte of interest and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
Matrix-Matched Calibration: Prepare your calibration standards in a pooled urine matrix that is similar to your study samples. This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.
-
Frequently Asked Questions (FAQs)
Sample Preparation
Q4: What is the most straightforward sample preparation method for urinary purine analysis?
A4: The "dilute-and-shoot" method is the simplest and often most effective approach for reducing matrix effects in urine.[2][3] This involves diluting the urine sample (typically 1:10 or higher) with a suitable solvent (e.g., water or initial mobile phase), followed by centrifugation or filtration to remove particulates before injection.[1]
Q5: When should I consider using protein precipitation?
A5: While urine is generally considered a low-protein matrix, protein precipitation can be beneficial if you are analyzing samples with higher than normal protein content or if you observe issues with instrument contamination.[4] Acetonitrile is a common and effective solvent for this purpose.[4][5]
Q6: Is Solid-Phase Extraction (SPE) necessary for urinary purine analysis?
A6: For most routine analyses of urinary purines, SPE is not necessary and may lead to analyte loss if not properly optimized. The polarity of purines makes them challenging to retain on traditional reversed-phase SPE cartridges. Simpler methods like "dilute-and-shoot" are usually sufficient. However, for ultra-trace level analysis or in particularly complex matrices, a well-developed SPE method could be beneficial.[2][6]
Analyte Stability
Q7: How should I store my urine samples to ensure the stability of purine analytes?
A7: For long-term storage, freezing at -80°C is recommended.[1] Studies have shown that most purines are stable under these conditions for several years. For short-term storage (up to 48 hours), refrigeration at 4°C is acceptable.[7] Avoid repeated freeze-thaw cycles, as this can lead to degradation of some analytes.[1]
Q8: Does the pH of the urine sample affect the stability of purines?
A8: Yes, urine pH can impact the stability of certain purines, particularly uric acid. At low pH, uric acid is less soluble and can precipitate out of solution, leading to an underestimation of its concentration.[8] If samples cannot be analyzed promptly, dilution before storage can help maintain uric acid solubility.[8]
Quantitative Data Summary
The following tables summarize quantitative data from studies on sample preparation for urinary analysis.
Table 1: Comparison of Protein Precipitation Methods for Urinary Proteomics
| Precipitation Method | Average Protein Recovery Rate | Reference |
| Ethanol | ~85% | [9] |
| Methanol/Chloroform | ~78% | [9] |
| Acetone | ~78% | [9] |
| Acetonitrile | ~55% | [9] |
Note: This data is for total urinary protein and may not directly reflect recovery for specific small molecule purines. However, it provides a general comparison of the efficiency of different precipitation solvents.
Table 2: Effect of Sample Dilution on Measured Purine Concentrations
| Analyte | Difference in Measured Concentration (Least Diluted vs. 10-fold Diluted) | Reference |
| Allantoin | 7.3% higher in least diluted | [1] |
| Uric Acid | 5.7% lower in least diluted | [1] |
| Creatinine | 4.1% lower in least diluted | [1] |
| Hypoxanthine | 2.9% lower in least diluted | [1] |
This table demonstrates that insufficient dilution can lead to ion suppression for some analytes (lower measured concentration) and potential enhancement for others. A 10-fold or greater dilution minimized these effects.[1]
Experimental Protocols
Protocol 1: Dilute-and-Shoot Method for Urinary Purines
This protocol is a simple and effective method for preparing urine samples for LC-MS analysis of purines such as uric acid and creatinine.[1][10]
-
Sample Thawing: Thaw frozen urine samples at room temperature or in a 4°C water bath.
-
Vortexing: Vortex the thawed samples for 30 seconds to ensure homogeneity.
-
Centrifugation: Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Dilution: Transfer 100 µL of the supernatant to a clean microcentrifuge tube. Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) to achieve a 1:10 dilution.
-
Internal Standard Addition: Add an appropriate volume of a stock solution of stable isotope-labeled internal standards (e.g., 15N2-Uric Acid, d3-Creatinine) to the diluted sample.
-
Vortexing: Vortex the final mixture for 10 seconds.
-
Transfer: Transfer the diluted sample to an autosampler vial for LC-MS analysis.
Protocol 2: Protein Precipitation with Acetonitrile for Urinary Purines
This protocol is suitable for the analysis of xanthine and hypoxanthine and can be adapted for other purines.[5]
-
Sample Thawing and Centrifugation: Follow steps 1-3 from the "Dilute-and-Shoot" protocol.
-
Aliquoting: Transfer 100 µL of the urine supernatant to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to the urine sample.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to the urine sample (a 4:1 ratio of acetonitrile to urine).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.
-
Transfer: Transfer the final sample to an autosampler vial for LC-MS analysis.
Visualizations
Caption: Workflow for urinary purine sample preparation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Xanthine, Uric Acid & Hypoxanthine Analyzed with LCMS - AppNote [mtc-usa.com]
- 6. mdpi.com [mdpi.com]
- 7. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of urine storage on urinary uric acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
Technical Support Center: Overcoming Ion Suppression in Mass Spectrometry with Internal Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression in mass spectrometry when using internal standards.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in mass spectrometry?
A1: Ion suppression is a phenomenon observed in mass spectrometry, particularly with electrospray ionization (ESI), where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity for the analyte, which can result in underestimation of its concentration, reduced sensitivity, and poor reproducibility.[2][4] Essentially, even if your analyte is present in the sample, its signal may be diminished or completely absent.[1][4]
Q2: What are the common causes of ion suppression?
A2: Ion suppression can be caused by a variety of endogenous and exogenous substances, including:
-
Endogenous matrix components: Salts, lipids, proteins, and other molecules naturally present in biological samples.[5][6]
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[4][7]
-
High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[1]
Q3: How do internal standards, particularly stable isotope-labeled internal standards (SIL-IS), help overcome ion suppression?
A3: An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte and is added at a known concentration to all samples, standards, and quality controls.[8] It co-elutes with the analyte and experiences similar effects from the sample matrix, including ion suppression.[9] By measuring the ratio of the analyte signal to the IS signal, variations due to ion suppression can be normalized, leading to more accurate and precise quantification.[8][9] Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they are affected by the matrix in the same way.[10][11][12]
Q4: Can a stable isotope-labeled internal standard ever fail to correct for ion suppression?
A4: Yes, under certain circumstances. A phenomenon known as the "isotope effect" can cause a slight difference in retention time between the analyte and its deuterated internal standard.[12][13] If this separation occurs in a region of significant and variable ion suppression, the analyte and the IS will be affected differently, leading to inaccurate quantification.[13] Additionally, if the concentration of the SIL-IS is too high, it can cause ion suppression of the analyte.[5]
Q5: How can I detect and assess the extent of ion suppression in my assay?
A5: A common method is the post-column infusion experiment. In this technique, a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[5][14] A blank matrix extract is then injected. Any dip in the constant analyte signal indicates a region of ion suppression at that specific retention time.[5]
Troubleshooting Guides
Problem: Poor reproducibility of analyte/internal standard area ratios.
This is a common issue that can arise from several factors related to ion suppression. The following troubleshooting workflow can help identify and resolve the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. longdom.org [longdom.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. Experimental Flow Chart | Creately [creately.com]
- 14. umaryland.edu [umaryland.edu]
Technical Support Center: Optimizing 3-Methyluric Acid Recovery from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 3-Methyluric Acid from biological samples such as plasma, serum, and urine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of 3-Methyluric Acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of 3-Methyluric Acid | Incomplete Protein Precipitation: Insufficient solvent-to-sample ratio or inadequate mixing. | - Increase the ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample volume (a 3:1 to 5:1 ratio is recommended).[1][2]- Ensure thorough vortexing after adding the solvent.[3][4]- Allow for sufficient incubation time at a low temperature (e.g., -20°C for 20 minutes) to maximize protein precipitation.[5] |
| Suboptimal Solid-Phase Extraction (SPE) Parameters: Incorrect sorbent type, pH, or elution solvent. | - Use a reversed-phase SPE cartridge, such as Oasis HLB, which has shown high recovery for methyluric acids.[5]- Adjust the sample pH to be slightly acidic (e.g., pH 3.5 with acetate buffer) before loading onto the SPE cartridge to ensure the analyte is in a neutral form for better retention.[5]- Use an appropriate elution solvent like methanol to ensure complete elution from the cartridge.[5] | |
| Inefficient Liquid-Liquid Extraction (LLE): Incorrect solvent polarity, pH, or insufficient mixing. | - Use a solvent mixture with appropriate polarity, such as 20% isopropanol in chloroform, for the extraction of methylxanthines.[6]- Adjust the pH of the aqueous phase to optimize the partitioning of 3-Methyluric Acid into the organic phase.- Ensure vigorous mixing (e.g., vortexing) and allow adequate time for phase separation. | |
| High Variability in Recovery | Inconsistent Sample Handling: Variations in temperature, storage time, or freeze-thaw cycles. | - Maintain a consistent and controlled sample handling protocol. Store samples at -80°C for long-term stability.[7][8][9]- Minimize the number of freeze-thaw cycles, as this can affect the stability of metabolites.[7]- Thaw samples uniformly at room temperature before processing.[3] |
| Matrix Effects: Ion suppression or enhancement in LC-MS/MS analysis. | - Employ a more effective sample cleanup method like SPE to remove interfering matrix components.[10]- Use a stable isotope-labeled internal standard for 3-Methyluric Acid (e.g., 3-Methyluric Acid-d3) to compensate for matrix effects.[11]- Dilute the sample extract before injection to reduce the concentration of interfering substances.[10] | |
| Poor Chromatographic Peak Shape (Tailing) | Secondary Interactions with Stationary Phase: Interaction of the analyte with residual silanol groups on the HPLC column. | - Use a highly deactivated (end-capped) HPLC column.[12][13]- Lower the pH of the mobile phase (e.g., to pH 2-3) to protonate the silanol groups and reduce secondary interactions.[12][14]- Add a competing base, such as triethylamine, to the mobile phase to block the active sites on the stationary phase.[10] |
| Column Overload: Injecting too much sample onto the column. | - Dilute the sample or reduce the injection volume.[14] | |
| Extra-column Volume: Excessive tubing length or dead volume in the HPLC system. | - Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected to minimize dead volume.[14][15] | |
| Presence of Interfering Peaks | Co-elution of Endogenous Compounds: Matrix components with similar properties to 3-Methyluric Acid. | - Optimize the chromatographic gradient to improve the separation of the analyte from interfering peaks.- Enhance sample cleanup using SPE to remove a broader range of interferences compared to protein precipitation.[10]- Confirm the identity of the peak using a high-resolution mass spectrometer or by comparing the retention time and mass spectrum with a certified reference standard. |
| Isomeric Interference: Co-elution of other methyluric acid isomers. | - Utilize a highly efficient HPLC column and an optimized mobile phase to achieve chromatographic separation of isomers.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting 3-Methyluric Acid from plasma?
A1: Solid-Phase Extraction (SPE) with a reversed-phase sorbent, such as Oasis HLB, has been shown to provide high and reproducible recoveries of methyluric acids, ranging from 89% to 106%.[5] Protein precipitation is a simpler and faster alternative, but may result in lower recoveries (around 58-72% for the related compound theophylline) and less effective removal of matrix components.[17]
Q2: How do matrix effects impact the quantification of 3-Methyluric Acid?
A2: Matrix effects can cause either ion suppression or enhancement during LC-MS/MS analysis, leading to inaccurate quantification.[10] These effects are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte in the mass spectrometer's ion source.
Q3: What is the best way to minimize matrix effects?
A3: The most effective strategies include:
-
Improved Sample Cleanup: Techniques like SPE are more efficient at removing interfering matrix components than protein precipitation.[10]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., 3-Methyluric Acid-d3) is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[11]
-
Chromatographic Separation: Optimizing the HPLC method to separate 3-Methyluric Acid from the majority of matrix components can also mitigate these effects.
Q4: What are the best practices for storing biological samples to ensure the stability of 3-Methyluric Acid?
A4: For long-term storage, it is recommended to keep plasma and urine samples at -80°C.[7][8][9] For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable.[7] It is crucial to minimize freeze-thaw cycles to maintain the integrity of the metabolites.[7]
Q5: My 3-Methyluric Acid peak is showing significant tailing in my HPLC chromatogram. What should I do?
A5: Peak tailing for a basic compound like 3-Methyluric Acid is often due to secondary interactions with the silica-based column. To address this, you can:
-
Use a column with a highly deactivated stationary phase (end-capped).[12][13]
-
Reduce the injection volume to avoid column overload.[14]
-
Check your HPLC system for any extra-column volume from tubing or fittings.[14][15]
Quantitative Data on Recovery Methods
The following table summarizes the reported recovery rates for 3-Methyluric Acid and related compounds using different extraction techniques.
| Extraction Method | Analyte | Biological Matrix | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Methyluric Acids | Serum & Urine | 89 - 106% | [5] |
| Protein Precipitation (PPT) | Theophylline | Plasma | 58 - 72% | [17] |
| Liquid-Liquid Extraction (LLE) | Methylxanthines | Plasma | Not Quantified | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 3-Methyluric Acid from Serum and Urine
This protocol is adapted from a method for the simultaneous analysis of methyluric acids.[5]
-
Sample Pre-treatment:
-
For serum: Use a small volume (e.g., 40 µL).
-
For urine: Use a small volume (e.g., 100 µL).
-
Acidify the sample to approximately pH 3.5 with an acetate buffer.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the 3-Methyluric Acid from the cartridge with 1 mL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) for 3-Methyluric Acid from Plasma/Serum
This is a general protocol for the precipitation of proteins from plasma or serum.
-
Sample Preparation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add a suitable internal standard.
-
-
Protein Precipitation:
-
Mixing and Incubation:
-
Vortex the mixture vigorously for 30-60 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[5]
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Dry Down and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Visualizations
Caffeine Metabolism to 3-Methyluric Acid
Caption: Metabolic pathway of caffeine to 3-Methyluric Acid.
Experimental Workflow for 3-Methyluric Acid Extraction
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous assay of the methylxanthine metabolites of caffeine in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Stability of 18 Nutritional Biomarkers Stored at −20 °C and 5 °C for up to 12 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term stability of soluble ST2 in frozen plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 16. sielc.com [sielc.com]
- 17. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
troubleshooting guide for isotope dilution mass spectrometry experiments
Welcome to the technical support center for Isotope Dilution Mass Spectrometry (IDMS). This resource is designed for researchers, scientists, and drug development professionals to help improve the accuracy and reliability of their IDMS experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to common problems that can arise during IDMS experiments, potentially compromising the accuracy of your results.
Sample Preparation and Internal Standard
Question: My final calculated concentration is unexpectedly high or low. What are the possible causes and how can I troubleshoot this?
Answer:
Inaccurate final concentrations are a frequent challenge in IDMS. The root cause can often be traced back to several key areas of the experimental workflow. Here are the potential causes and the corrective actions you can take:
| Potential Cause | Description | Corrective Action |
| Inaccurate Internal Standard (Spike) Concentration | The certified concentration of your isotopic spike may be incorrect, or it may have changed over time due to solvent evaporation.[1] | 1. Verify the certificate of analysis for the spike. 2. Perform a reverse IDMS experiment to re-calibrate the spike concentration against a primary standard of natural isotopic abundance.[1] 3. Store spike solutions in tightly sealed vials at the recommended temperature to minimize evaporation. |
| Incomplete Isotopic Equilibration | The isotopically labeled standard (spike) and the analyte in the sample have not fully mixed and reached equilibrium before analysis. This is a critical step for accurate quantification.[1][2] | 1. Ensure the sample is fully dissolved before adding the spike. For solid samples, a complete digestion is necessary.[1] 2. Increase the equilibration time and consider gentle agitation or heating (if the analyte is stable) to facilitate mixing.[1] 3. For complex matrices, ensure the spike is added as early as possible in the sample preparation workflow.[3] |
| Inhomogeneous Sample | The analyte is not evenly distributed throughout the sample matrix, leading to different analyte concentrations in different aliquots. | 1. Homogenize the sample thoroughly before taking aliquots. For solid samples, this may involve grinding and mixing.[1] 2. For biological tissues, consider pooling and homogenizing multiple smaller samples. |
| Incorrect Aliquoting | Variations in the volume of the sample or internal standard added will lead to inaccurate final concentrations. | 1. Use calibrated pipettes for all sample and spike additions. 2. For the highest accuracy, use gravimetric measurements for both the sample and the spike solution.[4] 3. Ensure all solutions are vortexed or well-mixed before taking an aliquot. |
Question: What is an acceptable recovery range for my internal standard?
Answer:
While there isn't a universally fixed range, some regulatory agencies suggest that internal standard recoveries in samples should be within 20% of the recoveries in calibration solutions as a general guideline.[5] However, the acceptable range can be specific to the analysis and matrix. It is crucial to establish a consistent and reproducible recovery during method development.
| Recovery Scenario | Potential Cause | Recommendation |
| Consistently Low Recovery | - Inefficient extraction- Analyte degradation during sample processing- Matrix effects (ion suppression) | - Optimize extraction procedure (e.g., different solvent, pH adjustment).- Investigate analyte stability under experimental conditions.- Implement a more effective sample clean-up step. |
| Consistently High Recovery | - Co-eluting interference with the same mass as the internal standard- Matrix effects (ion enhancement) | - Improve chromatographic separation to resolve interferences.- Dilute the sample to minimize matrix effects.- Use a higher-resolution mass spectrometer. |
| Highly Variable Recovery | - Inconsistent sample preparation- Pipetting errors- Instrumental instability | - Review and standardize the sample preparation workflow.- Ensure proper pipette calibration and technique.- Check the stability of the LC-MS system. |
Monitoring the precision of the internal standard replicates is often more critical than the absolute recovery value.[5] Poor precision in the internal standard signal can indicate issues with the analytical process.
Chromatography and Mass Spectrometry
Question: I'm observing poor peak shapes (tailing, fronting, or splitting) in my chromatograms. What could be the cause and how can I fix it?
Answer:
Poor peak shape can significantly impact the accuracy and precision of your quantification. The following table outlines common causes and solutions for various peak shape issues.
| Peak Shape Issue | Potential Causes | Corrective Actions |
| Peak Tailing | - Secondary interactions with the column (e.g., silanol interactions).[6] - Column overload.[7] - Mismatch between sample solvent and mobile phase.[8] - Column contamination or degradation.[9] | - Adjust mobile phase pH to ensure the analyte is in a single ionic state. - Reduce the injection volume or sample concentration.[7] - Ensure the sample solvent is weaker than or matches the initial mobile phase.[10] - Use a guard column and/or clean or replace the analytical column.[9] |
| Peak Fronting | - Column overload.[6] - Sample solvent is too strong.[6] | - Dilute the sample or reduce the injection volume. - Re-dissolve the sample in a solvent that is weaker than the mobile phase. |
| Split Peaks | - Clogged frit or void in the column.[9] - Partially blocked injector or tubing.[10] - Sample solvent incompatibility causing precipitation. | - Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the column. - Clean or replace the injector needle and tubing. - Ensure the sample is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase.[6] |
Question: My results show high variability between replicates. What are the likely sources of this imprecision?
Answer:
High variability in replicate measurements can stem from several sources throughout the analytical workflow. A systematic approach to troubleshooting is necessary to identify and resolve the issue.
Caption: Troubleshooting workflow for high replicate variability.
-
Sample Preparation: Inconsistent pipetting of the sample or internal standard, or incomplete isotopic equilibration are common culprits.[1] Ensure all volumetric glassware and pipettes are properly calibrated and that your equilibration time is sufficient.
-
Instrument Performance: Fluctuations in the LC pump pressure, autosampler injection volume, or mass spectrometer detector response can lead to variability. Monitor system suitability parameters throughout your analytical run.
-
Data Processing: Inconsistent integration of chromatographic peaks, especially for low-abundance signals or poorly resolved peaks, can introduce significant variability. Establish clear and consistent integration parameters.
Question: How can I identify and mitigate isobaric interferences?
Answer:
Isobaric interferences, where other ions have the same nominal mass as your analyte or internal standard, can lead to artificially high results.
Strategies for Mitigation:
-
High-Resolution Mass Spectrometry (HRMS): If the interfering compound has a slightly different exact mass, HRMS can resolve the two signals.
-
Chromatographic Separation: Optimize your LC method to chromatographically separate the analyte from the interfering species.
-
Tandem Mass Spectrometry (MS/MS): Use a specific precursor-to-product ion transition (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM) that is unique to your analyte.
-
Chemical Derivatization: Chemically modify the analyte to shift its mass to a region of the spectrum with no interferences.
-
Alternative Isotope Selection: If your analyte has multiple isotopes, choose a different one for quantification that is free from interference.
Caption: Strategies for addressing isobaric interferences.
Experimental Protocols
Protocol 1: Internal Standard (Spike) Calibration
This protocol describes the "reverse IDMS" approach to accurately determine the concentration of your isotopically labeled internal standard solution.
Materials:
-
High-purity certified reference material (CRM) of the unlabeled analyte.
-
The isotopically labeled internal standard (spike) solution to be calibrated.
-
High-precision analytical balance.
-
Calibrated volumetric flasks and pipettes.
-
Appropriate solvent for dissolving the CRM and spike.
Procedure:
-
Prepare a Stock Solution of the Unlabeled Analyte:
-
Accurately weigh a known amount of the CRM.
-
Dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of known concentration.
-
-
Prepare a Series of Calibration Mixtures:
-
Accurately weigh a constant amount of the spike solution into a series of vials.
-
To each vial, add a different, accurately weighed amount of the unlabeled analyte stock solution. This will create a series of mixtures with varying known ratios of unlabeled analyte to the spike.
-
-
Isotopic Equilibration:
-
Thoroughly mix each calibration mixture.
-
Allow the mixtures to equilibrate for a sufficient time (this should be determined during method development).
-
-
Mass Spectrometric Analysis:
-
Analyze each calibration mixture by LC-MS or GC-MS.
-
Measure the isotope ratio of the unlabeled analyte to the labeled internal standard.
-
-
Data Analysis:
-
Plot the measured isotope ratio against the known mass ratio of the unlabeled analyte to the spike solution.
-
Perform a linear regression on the data. The concentration of the spike solution can be calculated from the slope of the calibration curve.
-
Protocol 2: Sample Preparation and Isotopic Equilibration
This protocol provides a general workflow for preparing a sample for IDMS analysis.
Procedure:
-
Sample Homogenization:
-
For solid samples, grind or blend to ensure homogeneity.
-
For liquid samples, vortex or sonicate to ensure a uniform suspension.
-
-
Sample Aliquoting:
-
Accurately weigh or pipette a known amount of the homogenized sample into a suitable container.
-
-
Addition of the Internal Standard (Spiking):
-
Add a known amount (weighed or volumetrically) of the calibrated internal standard solution to the sample. The amount added should ideally result in an analyte-to-internal standard ratio close to 1:1 for optimal precision.
-
-
Isotopic Equilibration:
-
Vortex or gently agitate the sample-spike mixture.
-
Allow the mixture to stand for a predetermined time to ensure complete mixing and equilibrium between the analyte and the internal standard. For some sample types, this may require incubation at a specific temperature.
-
-
Sample Extraction and Clean-up:
-
Perform the necessary extraction (e.g., liquid-liquid extraction, solid-phase extraction) and clean-up steps to isolate the analyte and remove matrix components. Since the internal standard is already added, losses during these steps will be corrected for.
-
-
Final Preparation for Analysis:
-
Evaporate the cleaned-up extract to dryness and reconstitute in a suitable solvent for injection into the mass spectrometer.
-
Caption: General experimental workflow for IDMS.
References
- 1. benchchem.com [benchchem.com]
- 2. Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. halocolumns.com [halocolumns.com]
Technical Support Center: Optimizing Chromatographic Separation of Methyluric Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of methyluric acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating methyluric acid isomers?
A1: The main difficulty arises from the high structural similarity of methyluric acid isomers. Positional isomers, such as 1-methyluric acid, 3-methyluric acid, and 7-methyluric acid, possess very similar physicochemical properties, making their resolution challenging. Enantiomers, which are non-superimposable mirror images, have identical physical and chemical properties in an achiral environment and necessitate the use of a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.[1][2]
Q2: Why is the control of mobile phase pH critical for the analysis of methyluric acid isomers?
A2: Methyluric acids are ionizable compounds. The pH of the mobile phase determines the ionization state of these molecules.[3][4][5] In reversed-phase high-performance liquid chromatography (RP-HPLC), the neutral, protonated form of an acid is more hydrophobic and will be retained longer on the non-polar stationary phase.[5][6] Inconsistent or suboptimal pH can lead to poor peak shape (tailing or splitting), shifting retention times, and loss of resolution.[3] For reproducible separations, it is advisable to maintain the mobile phase pH at least 1.5 to 2 units away from the pKa of the analytes.[3][6]
Q3: What types of columns are recommended for separating positional isomers of methyluric acid?
A3: High-efficiency reversed-phase columns, such as C8 (octylsilica) or C18 (octadecylsilica), are commonly used for the separation of methyluric acid isomers.[7][8] Phenyl-type stationary phases can also offer alternative selectivity for these aromatic compounds due to potential π-π interactions. For highly polar isomers that show poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[9][10][11]
Q4: What is the general strategy for separating chiral isomers (enantiomers) of methyluric acid derivatives?
A4: The direct separation of enantiomers is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC.[1] These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of methyluric acid isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Overlap | Incorrect Mobile Phase Strength: In reversed-phase HPLC, the organic modifier (e.g., acetonitrile, methanol) concentration may be too high, causing rapid elution. | Decrease the percentage of the organic modifier in the mobile phase. A 10% decrease can significantly increase retention and potentially improve resolution.[12] |
| Suboptimal Mobile Phase pH: The pH may be too close to the pKa of the isomers, leading to mixed ionization states and poor separation. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte pKa to ensure a single ionic form.[3][6] Use a buffer to maintain a stable pH.[13] | |
| Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity for the isomers. | Screen different column chemistries. For positional isomers, consider C8, C18, or Phenyl phases.[7][8] For highly polar isomers, a HILIC column may be more suitable.[9][10] For enantiomers, a chiral stationary phase is necessary.[1] | |
| Column Temperature Not Optimized: Temperature affects both retention time and selectivity.[14][15] | Vary the column temperature. Increasing the temperature generally decreases retention time but can also alter selectivity, sometimes improving resolution.[14][16] | |
| Peak Tailing or Fronting | Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analytes, causing peak tailing. | Use a mobile phase additive, such as a volatile amine for basic compounds or a small amount of acid, to block the active silanol sites.[17] Modern, end-capped columns are also designed to minimize these interactions. |
| Mobile Phase pH Close to Analyte pKa: This can cause a mixture of ionized and unionized forms, leading to distorted peak shapes. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[3][6] | |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce the sample concentration or injection volume. | |
| Inconsistent Retention Times | Unstable Mobile Phase pH: The mobile phase may be unbuffered, or the buffer may have degraded. | Prepare fresh mobile phase daily and use a buffer with a pKa close to the desired pH for maximum stability. A change of just 0.1 pH units can significantly shift retention for ionizable compounds.[3][13] |
| Poorly Equilibrated Column: The column may not be fully equilibrated with the mobile phase before injection. | Ensure the column is fully equilibrated with the mobile phase before injecting the sample. For gradient methods, allow sufficient time for the column to return to initial conditions between runs. | |
| Leaks in the HPLC System: Leaks at fittings, pump seals, or the injector can cause pressure fluctuations and variable flow rates. | Check for any leaks in the system and tighten or replace fittings and seals as necessary.[13][18] | |
| Fluctuations in Column Temperature: Inconsistent ambient temperature can affect retention if a column oven is not used. | Use a column oven to maintain a constant and controlled temperature.[14][19] | |
| No Peaks or Very Small Peaks | Detector Issue: The lamp may be off, or the wavelength may be set incorrectly. | Ensure the detector lamp is on and set to an appropriate wavelength for methyluric acids (typically around 273-280 nm).[7][8] |
| Injection Problem: The autosampler may have missed the injection, or the sample loop may be partially blocked. | Check the autosampler for errors and ensure the sample vial contains sufficient volume. Manually inject a standard to verify system performance.[18] | |
| Sample Degradation: The sample may have degraded over time. | Prepare fresh samples and standards. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation
This protocol provides a starting point for the separation of five methyluric acid isomers: 7-methyluric acid (7-MU), 1-methyluric acid (1-MU), 1,3-dimethyluric acid (1,3-DMU), 1,7-dimethyluric acid (1,7-DMU), and 1,3,7-trimethyluric acid (1,3,7-TMU).[7][8]
-
Mobile Phase:
-
A: Acetate buffer (pH 3.5)
-
B: Methanol
-
-
Gradient:
-
Start with 95:5 (A:B)
-
Linear gradient to 30:70 (A:B) over 15 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. For biological fluids, a solid-phase extraction (SPE) step using Oasis HLB cartridges is recommended for sample clean-up and concentration.[7][8]
Protocol 2: HILIC for Polar Isomer Separation
This protocol is a general strategy for separating highly polar methyluric acid isomers that are poorly retained in reversed-phase mode.
-
Column: HILIC stationary phase (e.g., bare silica, amide, or zwitterionic)
-
Mobile Phase:
-
A: Acetonitrile
-
B: Ammonium formate buffer (e.g., 10 mM, pH 3)
-
-
Gradient:
-
Start with a high percentage of A (e.g., 95%)
-
Decrease the percentage of A over time to elute the analytes.
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV (273-280 nm) or Mass Spectrometry (MS)
-
Injection Volume: 2-5 µL
-
Sample Preparation: Dissolve the sample in a solvent with a high organic content, similar to the initial mobile phase, to avoid peak distortion.[20]
Quantitative Data Summary
| Method | Column | Analytes | Detection Limit | Linearity Range | Recovery | Reference |
| RP-HPLC | Octylsilica (C8), 5 µm, 250 x 4 mm | 7-MU, 1-MU, 1,3-DMU, 1,7-DMU, 1,3,7-TMU | 0.1 ng per 10 µL injection | Up to 5 ng/µL | 89% - 106% | [7][8] |
| RP-HPLC | Reversed-phase phenyl, 25 x 0.46 cm | Theophylline and its metabolites (including methyluric acids) | - | 0.05 - 50 µg/mL | - | [7] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing chromatographic separation.
References
- 1. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 2. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. moravek.com [moravek.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. halocolumns.com [halocolumns.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. chromtech.com [chromtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. restek.com [restek.com]
addressing poor signal intensity in 3-Methyluric Acid MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor signal intensity in 3-Methyluric Acid Mass Spectrometry (MS) analysis. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Addressing Poor Signal Intensity
Low signal intensity for 3-Methyluric Acid can arise from a variety of factors, from sample preparation to instrument settings. This guide provides a systematic approach to diagnosing and resolving these issues.
Question: I am observing a weak or no signal for 3-Methyluric Acid in my LC-MS/MS analysis. What are the common causes and how can I troubleshoot this?
Answer:
A poor signal for 3-Methyluric Acid can be attributed to several factors throughout the analytical workflow. Below is a step-by-step troubleshooting guide to help you identify and resolve the issue.
Step 1: Sample Preparation and Extraction
Inadequate sample preparation is a primary source of poor signal intensity due to sample loss and matrix effects.
-
Issue: Inefficient extraction of 3-Methyluric Acid from the sample matrix.
-
Troubleshooting:
-
Method Comparison: If you are using a simple protein precipitation method, consider switching to a more robust technique like Solid-Phase Extraction (SPE). SPE can provide a cleaner extract and concentrate the analyte, leading to a stronger signal.
-
Solvent Optimization: Ensure the pH of your extraction solvent is optimized for 3-Methyluric Acid. As a uric acid derivative, its solubility is pH-dependent. Acidifying the sample can improve extraction efficiency.
-
Internal Standard: Utilize a stable isotope-labeled internal standard (SIL-IS) for 3-Methyluric Acid, such as 3-Methyluric acid-d3. This will help to account for any sample loss during preparation and correct for matrix effects.
-
| Sample Preparation Method | Potential Signal Intensity | Notes |
| Protein Precipitation (e.g., with acetonitrile) | Low to Moderate | Quick and simple, but may result in significant matrix effects and lower recovery. |
| Liquid-Liquid Extraction (LLE) | Moderate | Can provide a cleaner sample than protein precipitation, but requires careful optimization of solvents. |
| Solid-Phase Extraction (SPE) | High | Generally provides the cleanest samples and allows for analyte concentration, leading to the best signal intensity. |
Step 2: Chromatographic Separation
Poor chromatographic resolution can lead to co-elution with interfering compounds, causing ion suppression.
-
Issue: Co-elution of 3-Methyluric Acid with matrix components.
-
Troubleshooting:
-
Gradient Optimization: Adjust the gradient profile of your mobile phase to better separate 3-Methyluric Acid from other components in the sample.
-
Column Chemistry: Consider using a different column chemistry. A C18 column is commonly used, but for polar compounds like 3-Methyluric Acid, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and separation from matrix interferences.
-
Mobile Phase Additives: The addition of a small amount of formic acid (typically 0.1%) to the mobile phase can improve peak shape and ionization efficiency.
-
Step 3: Mass Spectrometry and Ionization
Suboptimal MS parameters are a direct cause of low signal intensity.
-
Issue: Inefficient ionization of 3-Methyluric Acid.
-
Troubleshooting:
-
Ionization Mode: 3-Methyluric Acid can be ionized in both positive and negative ion modes. It is recommended to test both modes to determine which provides a better signal on your instrument. Often, positive mode ([M+H]+) is utilized.
-
Source Parameters: Optimize the ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas). These parameters can significantly impact the efficiency of ion formation and transmission.
-
MRM Transition Optimization: For tandem mass spectrometry, it is crucial to optimize the Multiple Reaction Monitoring (MRM) transitions. This involves selecting the most abundant and stable precursor and product ions and optimizing the collision energy (CE) for each transition.
-
| Parameter | Recommendation |
| Ionization Mode | Test both Positive (ESI+) and Negative (ESI-) |
| Precursor Ion (ESI+) | m/z 183.1 (protonated molecule) |
| Product Ions (ESI+) | Scan for characteristic fragments (e.g., loss of HNCO, CO) |
| Collision Energy | Optimize for each MRM transition (typically in the range of 10-30 eV) |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor signal intensity in 3-Methyluric Acid MS analysis.
Caption: Troubleshooting workflow for poor 3-Methyluric Acid signal.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for ion suppression when analyzing 3-Methyluric Acid in biological samples like urine or plasma?
A1: The most common reason for ion suppression is the co-elution of 3-Methyluric Acid with highly abundant endogenous components from the biological matrix, such as salts, urea, and phospholipids. These molecules can compete with 3-Methyluric Acid for ionization in the MS source, leading to a reduced signal. To mitigate this, robust sample preparation techniques like SPE and optimized chromatographic separation are essential.
Q2: Should I use positive or negative ionization mode for 3-Methyluric Acid analysis?
A2: 3-Methyluric Acid can be detected in both positive and negative ionization modes. In positive mode, it typically forms a protonated molecule [M+H]+ at m/z 183.1. In negative mode, it forms a deprotonated molecule [M-H]- at m/z 181.1. The choice of polarity depends on the specific instrument and matrix. It is highly recommended to test both modes during method development to determine which provides the best sensitivity and signal-to-noise ratio for your specific application.
Q3: What are some typical MRM transitions for 3-Methyluric Acid?
A3: While optimal MRM transitions should be determined empirically on your instrument, common fragmentation pathways for similar purine structures can guide the selection. For the precursor ion [M+H]+ at m/z 183.1, potential product ions can result from the loss of neutral molecules such as isocyanic acid (HNCO) or carbon monoxide (CO). It is crucial to perform a product ion scan on a standard solution of 3-Methyluric Acid to identify the most intense and specific fragment ions for your MRM method.
Q4: Can the use of a stable isotope-labeled internal standard (SIL-IS) improve my signal intensity?
A4: A SIL-IS will not directly increase the signal intensity of 3-Methyluric Acid. However, it is crucial for accurate and precise quantification, especially when dealing with low signals and significant matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, you can correct for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.
Q5: What type of LC column is best suited for 3-Methyluric Acid analysis?
A5: Reversed-phase C18 columns are commonly used for the analysis of caffeine and its metabolites, including methyluric acids. However, due to the polar nature of 3-Methyluric Acid, achieving sufficient retention and separation from early-eluting matrix components can be challenging. In such cases, a HILIC column can be a valuable alternative, as it provides better retention for polar compounds. The choice of the column will depend on the complexity of your sample matrix and the other analytes you may be measuring simultaneously.
Experimental Protocols
Protocol 1: Sample Preparation of Urine for 3-Methyluric Acid Analysis using SPE
This protocol describes a general procedure for solid-phase extraction of 3-Methyluric Acid from urine samples.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulates.
-
Take 1 mL of the supernatant and add 10 µL of a 1 µg/mL solution of 3-Methyluric acid-d3 (internal standard).
-
Add 1 mL of 2% formic acid in water to acidify the sample.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove unretained interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute 3-Methyluric Acid and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for 3-Methyluric Acid analysis.
resolving peak splitting and broadening in purine metabolite chromatography
Welcome to the technical support center for resolving common chromatographic issues in purine metabolite analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their liquid chromatography experiments for better peak resolution and shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for peak splitting in my purine metabolite chromatogram?
A1: Peak splitting for a single analyte can occur due to several factors. It's often an indication of a problem at the head of the column or an issue with the separation method itself.[1] Common causes include:
-
Column Issues: A blocked inlet frit, contamination, or the formation of a void in the stationary phase can disrupt the sample flow path, leading to split peaks.[1]
-
Co-elution: The split peak may actually be two different, closely eluting compounds. A simple way to check this is to inject a smaller sample volume to see if the peaks resolve.[1]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including splitting. It is always recommended to dissolve your sample in the initial mobile phase if possible.
-
Mobile Phase pH: If the pH of your mobile phase is too close to the pKa of your purine analyte, you can have a mixture of ionized and unionized forms, which can lead to peak splitting or shoulders.
Q2: Why are my purine metabolite peaks broad instead of sharp?
A2: Peak broadening is a common issue that can compromise sensitivity and resolution. The primary causes include:
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column and lead to broader peaks.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread out before it reaches the detector.
-
Improper Mobile Phase: An inconsistent mobile phase composition, incorrect pH, or insufficient buffer strength can all contribute to peak broadening.
-
Column Deterioration: Over time, column performance can degrade, leading to wider peaks.
Q3: Can the sample preparation method affect peak shape?
A3: Absolutely. Improper sample preparation is a significant source of chromatographic problems. For purine analysis in biological samples like plasma or urine, effective protein removal is crucial.[2][3] Inadequate cleanup can lead to column contamination and blockages, resulting in peak splitting and broadening. Additionally, the final solvent used to reconstitute the sample after extraction should be compatible with the mobile phase to avoid peak distortion upon injection.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Splitting
This guide will walk you through a systematic approach to troubleshooting peak splitting in your purine metabolite analysis.
Step 1: Observe the Chromatogram
-
Are all peaks split or just one?
-
All peaks split: This usually points to a problem at the beginning of the chromatographic system, before the separation occurs. Likely culprits are a blocked guard column or inlet frit, or a void at the head of the analytical column.
-
Only one or a few peaks are split: This suggests a chemical issue related to the specific analyte(s) and the separation conditions.
-
Step 2: Initial Diagnostic Tests
-
Inject a standard: Run a pure standard of the problematic purine metabolite. If the peak is still split, the issue is likely with the method or the system, not the sample matrix.
-
Reduce injection volume: Inject a smaller volume of your sample or standard. If the split peak resolves into two distinct peaks, it indicates co-elution of two different compounds. If the peak shape improves and becomes a single, sharper peak, it may suggest that you were overloading the column.
Step 3: Systematic Troubleshooting Workflow
Guide 2: Tackling Peak Broadening
Follow these steps to identify and remedy the cause of broad peaks in your purine analysis.
Step 1: Evaluate the System
-
Extra-column volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible. Check all fittings to make sure they are properly seated and not contributing to dead volume.
-
Detector settings: Check the data acquisition rate of your detector. A slow data rate can lead to the digital broadening of an otherwise sharp peak.
Step 2: Assess the Method and Sample
-
Injection Volume and Concentration: As a first step, try reducing the injection volume by half. If the peak width decreases, you are likely overloading the column. Dilute your sample and reinject.
-
Sample Solvent: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your initial mobile phase. Injecting in a strong solvent can cause the sample band to spread on the column before the separation begins.
-
Mobile Phase pH: For ionizable compounds like purines, the mobile phase pH is critical. Ensure your buffer has sufficient capacity and that the pH is at least 1.5-2 units away from the pKa of your analytes of interest to ensure they are in a single ionic state.
Data on Mobile Phase pH and Purine Retention
The retention of purine metabolites is highly dependent on the pH of the mobile phase. The following table illustrates the effect of pH on the retention time of several purines. While this data does not directly show peak width, significant shifts in retention time often correlate with changes in peak shape. Operating at a pH where retention is unstable can lead to peak broadening.
| Purine Metabolite | pKa Values | Retention Time (min) at pH 3.0 | Retention Time (min) at pH 4.1 | Retention Time (min) at pH 5.0 | Retention Time (min) at pH 7.0 |
| Uric Acid | 5.4, 10.3 | 4.5 | 4.6 | 4.6 | 2.6 |
| Hypoxanthine | 1.9, 8.7, 12.1 | 7.0 | 5.3 | 4.8 | 4.1 |
| Xanthine | 7.7, 11.9 | 4.3 | 4.5 | 4.5 | 4.1 |
| Adenosine | 3.5, 12.5 | 14.4 | 11.8 | 9.1 | 8.8 |
| Guanosine | 1.9, 9.2, 12.5 | - | - | - | - |
| Inosine | 8.8 | - | 14.4 | 10.8 | - |
Data adapted from a study on the effect of mobile phase pH on purine retention.[4] Note: Dashes indicate data not provided in the source.
Logical Diagram for Peak Broadening Troubleshooting
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purine Bases in Urine
This protocol is adapted for the simultaneous determination of several purine bases in urine samples.[5]
1. Sample Preparation a. Dilute urine samples appropriately with the mobile phase. A starting dilution of 1:20 (v/v) is recommended, but may need to be adjusted based on the concentration of analytes.[6] b. For samples with high protein content, a precipitation step is necessary. Add 100 µL of ice-cold 10% trichloroacetic acid (TCA) to 500 µL of urine. c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. d. Filter the supernatant through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 50 mM acetate buffer (pH 4.0 ± 0.1) with 3% (v/v) methanol.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
3. Expected Outcome This method should provide good separation of common purines like uric acid, hypoxanthine, xanthine, and adenine in under 15 minutes.[5]
Protocol 2: HILIC-MS/MS for Purine Metabolites in Plasma
This protocol is suitable for the sensitive and simultaneous quantification of a broader range of purine metabolites in plasma.[7][8]
1. Sample Preparation [2] a. To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins. b. Vortex for 2 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic and MS Conditions
-
Column: HILIC column (e.g., Waters Xbridge™ Amide, 150 mm x 2.1 mm, 3.5 µm).[9]
-
Mobile Phase A: 20 mM Ammonium acetate buffer, pH 5.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase B (e.g., 95%).
-
Decrease the percentage of Mobile Phase B over the run to elute the polar purine metabolites.
-
A typical gradient might run from 95% B to 50% B over 10-15 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.[10]
-
Column Temperature: 40°C.[10]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for the highest sensitivity and selectivity. Optimize cone voltage and collision energy for each purine metabolite.
Workflow for Plasma Sample Preparation
References
- 1. HPLC Method for Analysis of Uric Acid in Urine and Human Serum Samples on BIST B+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 2. cores.emory.edu [cores.emory.edu]
- 3. diva-portal.org [diva-portal.org]
- 4. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of canonical purine metabolism using a newly developed HILIC-MS/MS in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
ensuring complete isotopic equilibration in isotope dilution analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring complete isotopic equilibration in isotope dilution analysis (IDA).
Frequently Asked Questions (FAQs)
Q1: What is isotopic equilibration and why is it critical in isotope dilution mass spectrometry (IDMS)?
A1: Isotopic equilibration is the complete mixing of the isotopically labeled internal standard (spike) with the naturally occurring analyte in a sample.[1] It is a critical step to ensure that the spike and the analyte behave identically during sample preparation and analysis.[2][3] Achieving complete equilibration is fundamental to the accuracy of IDMS, as the method relies on measuring the altered isotopic ratio to quantify the analyte.[4][5] Once equilibrium is reached, any subsequent sample loss will not affect the accuracy of the final measurement because the ratio of the spike to the analyte remains constant.[3][4]
Q2: What are the common indicators of incomplete isotopic equilibration?
A2: Incomplete isotopic equilibration can lead to inaccurate and unreliable results. Common indicators include:
-
High variability in replicate measurements: If the analyte is not homogeneously distributed and equilibrated with the spike, different aliquots of the sample will yield inconsistent isotope ratios.[1]
-
Inaccurate final concentrations: Calculated concentrations may be unexpectedly high or low, indicating a systematic error in the analysis, which can often be traced back to incomplete equilibration.[1]
-
Poor agreement with certified reference materials: When analyzing a certified reference material with a known analyte concentration, failure to achieve results within the certified range can suggest an issue with equilibration.
Q3: How does the sample matrix affect isotopic equilibration?
A3: The sample matrix can significantly impact the time and conditions required to achieve isotopic equilibration. Complex matrices, such as biological tissues, soil, or food samples, can present several challenges:
-
Analyte Binding: The analyte may be strongly bound to matrix components, making it difficult for the spike to interact and equilibrate with the entire analyte pool.
-
Physical Barriers: The physical nature of the matrix (e.g., solid samples) can hinder the physical mixing of the spike and the analyte.[6]
-
Chemical Interactions: The chemical properties of the matrix can influence the solubility and stability of both the analyte and the spike.
For complex matrices, more rigorous sample preparation techniques like digestion, extraction, or homogenization are often necessary to ensure the complete release of the analyte and its equilibration with the spike.[1][6]
Troubleshooting Guides
Issue 1: My calculated analyte concentration is unexpectedly high or low.
This is a common problem in IDMS and can often be attributed to issues with isotopic equilibration.
Troubleshooting Workflow for Inaccurate Concentration
Caption: Troubleshooting workflow for inaccurate analyte concentrations.
| Potential Cause | Description | Corrective Action |
| Incomplete Isotopic Equilibration | The isotopically labeled standard (spike) and the analyte in the sample have not fully mixed and reached equilibrium before analysis.[1] This is a critical step for accurate quantification. | 1. Increase Equilibration Time: Allow more time for the spike and analyte to mix. The required time depends on the analyte and matrix.[1] 2. Enhance Mixing: Use gentle agitation, vortexing, or heating (if the analyte is stable) to facilitate mixing.[1] 3. Improve Sample Preparation: For solid samples, ensure complete digestion to bring the analyte into solution.[6] For complex matrices, consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and spike, which can improve equilibration.[1] |
| Inaccurate Spike Concentration | The certified concentration of your isotopic spike may be incorrect, or it may have changed over time due to solvent evaporation.[1] | 1. Verify Certificate of Analysis: Double-check the certificate of analysis for the spike.[1] 2. Re-calibrate Spike: Perform a reverse IDMS experiment to re-calibrate the spike concentration against a primary standard of natural isotopic abundance.[1] 3. Proper Storage: Store spike solutions in tightly sealed vials at the recommended temperature to minimize evaporation.[1] |
| Mass Bias | The mass spectrometer's detector may have a different response to ions of different masses, leading to an inaccurate measurement of the isotope ratio.[1] | 1. Instrument Calibration: Calibrate the instrument using a standard of known isotopic composition.[1] 2. Mass Bias Correction: Use a mass bias correction model (e.g., linear, power, or exponential law) to correct the measured isotope ratios.[1] |
| Isobaric Interferences | Other ions with the same nominal mass as the analyte or spike isotopes are interfering with the measurement.[1] | 1. High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry to separate the analyte and interfering ions.[1] 2. Chromatographic Separation: Employ chemical separation techniques (e.g., chromatography) to remove interfering species before mass analysis.[1] |
Issue 2: My replicate measurements are showing high variability.
High variability in replicate measurements is often a sign of sample inhomogeneity or inconsistent sample handling.
| Potential Cause | Description | Corrective Action |
| Inhomogeneous Sample | The analyte is not evenly distributed throughout the sample matrix. | 1. Thorough Homogenization: Homogenize the sample thoroughly before taking aliquots. For solid samples, this may involve grinding and mixing.[1] 2. Pooling Samples: For biological tissues, consider pooling and homogenizing multiple smaller samples to ensure representativeness.[1] |
| Inconsistent Sample and Spike Aliquoting | Variations in the amount of sample and spike added to each replicate will lead to different isotope ratios. | 1. Calibrated Pipettes: Use calibrated pipettes for all sample and spike additions.[1] 2. Gravimetric Measurement: For the highest accuracy, use gravimetric measurements for all additions.[1] |
| Suboptimal Spike-to-Analyte Ratio | The precision of the isotope ratio measurement is dependent on the relative amounts of the analyte and the spike. An extreme ratio can lead to higher measurement uncertainty. | 1. Optimize Spike Amount: Adjust the amount of spike added to achieve a spike-to-analyte ratio that provides optimal precision for your mass spectrometer. |
Experimental Protocols
Protocol: General Isotope Dilution Mass Spectrometry (IDMS) Workflow
This protocol outlines the key steps for performing a typical IDMS experiment.
IDMS Experimental Workflow
Caption: A general workflow for an Isotope Dilution Mass Spectrometry experiment.
Methodology:
-
Sample Preparation:
-
For solid samples, accurately weigh a representative portion and perform a complete digestion to bring the analyte into solution. Closed-vessel microwave digestion is often recommended.[6]
-
For liquid samples, ensure the sample is well-mixed before taking an aliquot.
-
If necessary, centrifuge or filter the sample to remove particulates.[1]
-
-
Spiking:
-
Prepare a stock solution of the isotopic spike with a certified or accurately determined concentration.
-
Add a known amount of the spike solution to the prepared sample. Gravimetric addition is preferred for higher accuracy.[1]
-
-
Isotopic Equilibration:
-
Sample Cleanup (Optional but Recommended):
-
To minimize matrix effects and isobaric interferences, it is often necessary to separate the analyte from the sample matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]
-
-
Mass Spectrometry Analysis:
-
Acquire data for the selected isotopes of the analyte and the spike.
-
Ensure that the measurement conditions are optimized for sensitivity and stability.
-
-
Data Processing and Calculation:
-
Determine the isotope ratio of the analyte to the spike from the mass spectral data.
-
Apply a mass bias correction if necessary.[1]
-
Calculate the concentration of the analyte in the original sample using the appropriate IDMS equation.
-
Protocol: Validation of Isotopic Equilibration
To ensure the reliability of your IDMS method, it is essential to validate that complete isotopic equilibration is achieved.
Methodology:
-
Equilibration Time Study:
-
Prepare a series of identical spiked samples.
-
Incubate the samples for varying periods (e.g., 0.25, 0.5, 1, 2, and 3 hours).[2]
-
Analyze the samples and plot the calculated analyte concentration against the equilibration time.
-
Complete equilibration is indicated when the calculated concentration reaches a stable plateau.
-
-
Varying Spike Addition Point:
-
Prepare multiple aliquots of the same sample.
-
Add the isotopic spike at different stages of the sample preparation process (e.g., before and after digestion).
-
If the final calculated concentrations are consistent regardless of when the spike was added, it suggests that the sample preparation process effectively releases the analyte and allows for complete equilibration.
-
-
Analysis of Certified Reference Materials (CRMs):
-
Analyze a CRM with a certified concentration for your analyte of interest using your developed IDMS method.
-
Agreement between your measured concentration and the certified value provides confidence that your entire analytical process, including isotopic equilibration, is accurate.
-
Logical Relationship for Isotopic Equilibration
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isotopic dilution | ISC Science [isc-science.com]
- 4. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope dilution - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
calibration curve issues in 3-Methyluric Acid quantification
Welcome to the technical support center for 3-Methyluric Acid quantification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for 3-Methyluric Acid shows poor linearity (r² < 0.99). What are the potential causes and solutions?
A: Poor linearity is a common issue that can stem from several sources, ranging from standard preparation to the statistical model used for the curve fit. The goal is to have the calculated concentrations of your standards be within 15% of their theoretical value (20% at the Lower Limit of Quantification).
Potential Causes & Troubleshooting Steps:
-
Inaccurate Standard Preparation: Errors in serial dilutions are cumulative. A mistake in an intermediate standard will affect all subsequent, more dilute standards.
-
Solution: Prepare fresh standards, ideally from a newly prepared stock solution. Use calibrated pipettes and ensure the 3-Methyluric acid standard is fully dissolved in the initial solvent. It is not recommended to prepare standards by serially diluting the most concentrated standard, as this can introduce cumulative errors.[1]
-
-
Inappropriate Calibration Range: The detector response may not be linear across a very wide concentration range. High concentration standards can cause detector saturation, while very low concentrations may be below the reliable detection limit.
-
Solution: Narrow the concentration range of your calibration curve. If detector saturation is suspected at the high end, exclude the highest point(s) and re-evaluate the linearity. If the curve is non-linear, a quadratic (1/x²) regression model might provide a better fit than a linear (1/x) model.[2][3]
-
-
Heteroscedasticity: This occurs when the variance of the response is not constant across the concentration range (i.e., the absolute error is higher at higher concentrations). A simple linear regression assumes equal variance and can be skewed by the high concentration points.
Data Presentation: Impact of Regression Model on Linearity
| Concentration (ng/mL) | Response (Area) | Calculated Conc. (Linear, 1/x) | % Accuracy (Linear, 1/x) | Calculated Conc. (Weighted, 1/x²) | % Accuracy (Weighted, 1/x²) |
| 1.0 | 5,100 | 1.25 | 125.0% | 1.05 | 105.0% |
| 2.5 | 12,300 | 2.80 | 112.0% | 2.55 | 102.0% |
| 10 | 49,800 | 10.50 | 105.0% | 10.10 | 101.0% |
| 50 | 251,000 | 51.20 | 102.4% | 50.30 | 100.6% |
| 200 | 995,000 | 198.50 | 99.3% | 199.10 | 99.6% |
| 500 | 2,480,000 | 495.00 | 99.0% | 498.00 | 99.6% |
| r² Value | 0.991 | 0.999 |
Q2: I'm observing significant matrix effects in my plasma/urine samples. How can I identify and mitigate this issue?
A: Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (3-Methyluric Acid), causing ion suppression or enhancement.[4][5] This can lead to inaccurate quantification.
Troubleshooting Steps:
-
Assessment of Matrix Effects: A common method is the post-extraction spike.[4] Compare the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte concentration in a neat (clean) solvent. A significant difference indicates the presence of matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects.[3][6] A SIL-IS (e.g., 3-Methyluric Acid-¹³C,¹⁵N₂) is chemically identical to the analyte but has a different mass. It will co-elute and experience the same ionization suppression or enhancement, allowing for reliable normalization of the signal.
-
Optimize Sample Preparation: Improve the cleanup procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are more effective than simple protein precipitation (PPT) at removing phospholipids and other sources of matrix effects.
-
Chromatographic Separation: Modify the LC gradient to better separate 3-Methyluric Acid from co-eluting matrix components.[4]
-
Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples (e.g., analyte-free plasma) to ensure that standards and samples are affected by the matrix in the same way.
Data Presentation: Mitigating Matrix Effects with an Internal Standard
| Sample Type | Analyte Response | IS Response | Analyte/IS Ratio | Calculated Conc. (ng/mL) |
| Without IS | ||||
| Standard in Solvent | 150,000 | N/A | N/A | 50.0 (Nominal) |
| Sample in Plasma | 95,000 | N/A | N/A | 31.7 (Inaccurate) |
| With SIL-IS | ||||
| Standard in Solvent | 150,000 | 300,000 | 0.50 | 50.0 (Nominal) |
| Sample in Plasma | 97,500 | 195,000 | 0.50 | 50.0 (Accurate) |
Q3: My low concentration standards are inaccurate or fail to be detected. What should I do?
A: Inaccuracy at the lower end of the calibration curve often relates to the assay's sensitivity, analyte stability, or non-specific binding.
Potential Causes & Troubleshooting Steps:
-
Lower Limit of Quantification (LLOQ): The lowest standard on your curve must be at or above the LLOQ established during method validation. If the concentration is too low, the signal-to-noise ratio will be insufficient for reliable quantification.
-
Solution: Re-evaluate the LLOQ for your assay. The lowest standard should have a response that is at least 5-10 times that of the blank response and meet accuracy/precision criteria (e.g., within 20%).
-
-
Analyte Adsorption: Polar analytes like 3-Methyluric Acid can adsorb to the surfaces of plastic or glass vials, especially at low concentrations.
-
Solution: Use polypropylene or silanized glass vials to minimize non-specific binding. Adding a small percentage of an organic solvent like acetonitrile to the sample diluent can also help.
-
-
Standard Instability: Low-concentration standards can be less stable.
-
Solution: Prepare low-concentration standards fresh for each analytical run from a higher-concentration stock. Avoid storing highly diluted standards for extended periods.
-
Experimental Protocols
Protocol 1: Preparation of 3-Methyluric Acid Stock and Working Standards
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of 3-Methyluric Acid reference standard.
-
Dissolve in 10 mL of a suitable solvent (e.g., 0.1 M NaOH, followed by neutralization and dilution in 50:50 Methanol:Water). Vortex thoroughly to ensure complete dissolution.
-
-
Secondary Stock Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with 50:50 Methanol:Water.
-
-
Working Standards Preparation:
-
Perform serial dilutions from the 10 µg/mL secondary stock to prepare calibration standards. For a curve ranging from 1 ng/mL to 500 ng/mL, dilute into the appropriate matrix (e.g., surrogate matrix or matrix-matched).
-
Protocol 2: Generation of a Standard Calibration Curve (LC-MS/MS)
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank sample (matrix without analyte or IS) to check for interferences.
-
Inject the calibration standards, starting from the lowest concentration and proceeding to the highest. It is good practice to analyze the standards in a random order.[1]
-
Inject quality control (QC) samples at low, medium, and high concentrations after the calibration curve.
-
-
Data Acquisition: Acquire data using the appropriate mass transitions for 3-Methyluric Acid and its internal standard (if used).
-
Data Processing:
-
Integrate the peak areas for the analyte and internal standard for each calibrator.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Plot the response ratio against the nominal concentration of the standards.
-
Apply the most appropriate regression model (e.g., linear, weighted 1/x²) to generate the calibration curve and determine the r² value.
-
Visualized Troubleshooting Guides
Caption: General troubleshooting workflow for calibration curve validation.
Caption: Logical relationships between issues leading to poor linearity.
References
- 1. uknml.com [uknml.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in metabolomics - IsoLife [isolife.nl]
Validation & Comparative
A Comparative Guide to the Quantification of 3-Methyluric Acid: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a detailed comparison of two common analytical methods for the quantification of 3-Methyluric acid, a metabolite of caffeine and other methylxanthines.[1] The comparison will focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective performances and experimental protocols.
Method Performance Comparison
The choice of an analytical method hinges on a variety of factors, including sensitivity, specificity, and the nature of the biological matrix being analyzed. Below is a summary of the performance characteristics of a validated HPLC-UV method and a representative LC-MS/MS method for the quantification of 3-Methyluric acid and related compounds.
| Parameter | HPLC-UV Method | LC-MS/MS Method (Representative) |
| Principle | Separation by chromatography and detection by UV absorbance. | Separation by chromatography and detection by mass-to-charge ratio. |
| Linearity Range | 0.025 - 3.0 ng/µL[2] | 0.25 - 800 ng/mL[3] |
| Limit of Detection (LOD) | 0.1 ng per 10 µL injection[2][4] | Not explicitly stated for 3-Methyluric Acid, but generally in the low ng/mL to pg/mL range.[5][6] |
| Limit of Quantification (LOQ) | Not explicitly stated, but derivable from the linearity range. | Not explicitly stated for 3-Methyluric Acid, but generally in the low ng/mL range.[5][6] |
| Accuracy (Recovery) | 89% to 106%[2][4] | Typically >90%[3] |
| Precision (%RSD) | Intra-day and inter-day variations are satisfactory.[2][4] | Intra-day and inter-day precision are typically within 15%.[3] |
| Specificity | Good, but may be susceptible to interference from compounds with similar retention times and UV spectra. | High, based on specific precursor and product ion transitions. |
| Sample Throughput | Approximately 15 minutes per sample.[2][4] | Can be faster, with run times as low as 7 minutes.[3] |
Experimental Workflow
The general workflow for the analysis of 3-Methyluric Acid in biological samples involves sample preparation, chromatographic separation, detection, and data analysis. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the quantification of 3-Methyluric Acid.
Signaling Pathway Context
3-Methyluric acid is a downstream metabolite of caffeine. The metabolic pathway involves several enzymatic steps, primarily occurring in the liver. Understanding this pathway is crucial for interpreting the quantitative results in the context of drug metabolism studies.
Caption: Simplified metabolic pathway of caffeine leading to 3-Methyluric Acid.
Detailed Experimental Protocols
HPLC-UV Method
This method is adapted from a validated procedure for the simultaneous determination of methyluric acids in biological fluids.[2][4]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an Oasis HLB cartridge with methanol followed by water.
-
Load 40 µL of blood serum or 100 µL of urine onto the cartridge.[2][4]
-
Wash the cartridge with water.
-
Elute the methyluric acids with methanol.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Mobile Phase: A gradient of acetate buffer (pH 3.5) and methanol. The gradient starts at a 95:5 ratio and changes to 30:70 (v/v) over 15 minutes.[2][4]
-
Flow Rate: Not explicitly stated, but typically around 1 mL/min for a 4.6 mm i.d. column.
-
Injection Volume: 10 µL.[2]
-
Internal Standard: Isocaffeine at a concentration of about 8 ng/µL.[2][4]
LC-MS/MS Method (Representative Protocol)
This protocol is a representative example based on common practices for the analysis of small molecules in biological matrices.[3]
1. Sample Preparation (Protein Precipitation)
-
To 10 µL of plasma, add a suitable volume of a protein precipitating agent (e.g., acetonitrile) containing the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for injection into the LC-MS/MS system.
2. UPLC-MS/MS Conditions
-
Column: A suitable C18 column (e.g., Shiseido CAPCELL PAK MGⅡ C18, 2.0 mm × 100 mm, 3.0 μm).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0.00–4.50 min, 25%–60% B; 4.50–6.00 min, 60%–90% B; 6.00–6.50 min, 90%–25% B.[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
MRM Transitions: Specific precursor and product ion transitions for 3-Methyluric Acid and the internal standard would need to be optimized.
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of 3-Methyluric Acid. The HPLC-UV method is robust and provides good accuracy and precision, making it suitable for routine analysis where high sensitivity is not the primary requirement.[2][4] In contrast, LC-MS/MS offers superior sensitivity and specificity, which is critical for studies involving low concentrations of the analyte or complex biological matrices. The choice between the two methods will ultimately depend on the specific requirements of the research, including the desired level of sensitivity, sample throughput, and available instrumentation.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Methyluric acid (HMDB0001970) [hmdb.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. "Development and Validation of a UPLC-MS/MS Method to Investigate the P" by Mohammad Asikur Rahman, Devaraj Venkatapura Chandrashekar et al. [digitalcommons.chapman.edu]
A Guide to Inter-Laboratory Comparison of Purine Metabolite Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of purine metabolites is crucial for understanding various physiological and pathological processes. This guide provides an objective comparison of common analytical methods used for this purpose, supported by experimental data from various studies. The aim is to assist in the selection of the most appropriate method based on specific research needs.
Comparison of Analytical Methods
The quantification of purine metabolites, such as adenine, hypoxanthine, xanthine, and uric acid, is routinely performed using several analytical techniques. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and throughput.
LC-MS/MS is often considered a powerful tool for this task, demonstrating superior performance in improving clinical laboratory diagnostics.[1][2][3] Colorimetric assays are also used but may suffer from cross-reactivity, potentially leading to incorrect determinations.[1][2] For instance, a study exploring purine metabolite quantification in veterinary medicine highlighted the enhanced selectivity of LC-MS/MS for measuring uric acid and allantoin in serum and urine.[1][2] Another recent study utilized ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) to quantify 17 purine metabolites in rat plasma, identifying uric acid, xanthine, hypoxanthine, and xanthosine as key factors in acute gouty arthritis.[4]
HPLC-UV methods have also been validated for the determination of purine bases. One study validated an HPLC-UV method for adenine and hypoxanthine in melinjo chips, demonstrating good linearity and accuracy at concentrations above 100 µg/g.[5][6]
Inter-laboratory comparisons, also known as round-robin tests, are essential for determining the reproducibility and reliability of analytical methods.[7][8][9][10] These studies involve multiple laboratories analyzing identical samples to assess the level of agreement in their results, which helps in standardizing methodologies.[8] While a comprehensive round-robin test specifically for purine metabolites across all methods was not identified in the literature, the data from individual validation studies provide valuable insights for comparison.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for the quantification of various purine metabolites as reported in the literature.
Table 1: HPLC-UV Method Performance for Adenine and Hypoxanthine [5][6]
| Parameter | Adenine | Hypoxanthine |
| Linearity (Concentration Range) | 7.81–125.00 µg/mL | 7.81–125.00 µg/mL |
| Coefficient of Determination (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.72 µg/mL | 0.69 µg/mL |
| Limit of Quantification (LOQ) | 2.39 µg/mL | 2.30 µg/mL |
| Method Detection Limit (MDL) | 19.44 µg/g | 14.42 µg/g |
| Accuracy (Recovery at 500 µg/g) | 89.39% | 92.29% |
| Precision (at 500 µg/g) | 4.50% | 3.15% |
Table 2: LC-MS/MS Method Performance for Uric Acid and Allantoin in Canine Serum [2][3]
| Parameter | Uric Acid | Allantoin |
| Intra-day Accuracy (2.5 µg/mL) | -1.7% | N/A |
| Intra-day Precision (2.5 µg/mL) | 5.3% | N/A |
| Inter-day Accuracy (2.5 µg/mL) | -3.9% | N/A |
| Inter-day Precision (2.5 µg/mL) | 8.1% | N/A |
| Intra-day Accuracy (10 µg/mL) | -1.1% | 1.8% |
| Intra-day Precision (10 µg/mL) | 3.5% | 4.5% |
| Inter-day Accuracy (10 µg/mL) | -2.5% | 0.5% |
| Inter-day Precision (10 µg/mL) | 5.2% | 6.7% |
| Intra-day Accuracy (50 µg/mL) | 0.5% | 0.9% |
| Intra-day Precision (50 µg/mL) | 2.8% | 3.1% |
| Inter-day Accuracy (50 µg/mL) | -0.8% | -0.4% |
| Inter-day Precision (50 µg/mL) | 4.1% | 4.9% |
Experimental Protocols
HPLC-UV Method for Adenine and Hypoxanthine Quantification[5]
-
Sample Preparation: 0.5 grams of the sample is hydrolyzed with 0.5 mL of 6 N HCl at 100°C for 1 hour.
-
Chromatographic Conditions:
-
Instrument: HPLC with a UV-Vis detector.
-
Column: RP-C18 column.
-
Mobile Phase: 0.3 M KH₂PO₄ buffer solution at pH 4.0.
-
Detection: UV at 257 nm.
-
-
Analysis: Gradient analysis is performed to separate and quantify adenine and hypoxanthine.
LC-MS/MS Method for Uric Acid and Allantoin Quantification[2]
-
Sample Preparation: Specific details on sample extraction were not provided in the abstract. However, quality control samples were prepared by spiking biological matrices (serum and urine) with known concentrations of uric acid and allantoin.
-
Chromatographic and Mass Spectrometric Conditions: The study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The specific parameters for the chromatographic separation and mass spectrometric detection were not detailed in the provided information.
-
Validation: The method was validated for intra- and inter-day accuracy and precision using quality control samples at three different concentration levels.
¹H-NMR Protocol for Purine and Pyrimidine Quantification in Urine[11]
-
Sample Preparation:
-
1 mL of urine is adjusted to a pH of 7.40 ± 0.05.
-
Particulates are removed by centrifugation.
-
The supernatant is mixed with a urine buffer solution (90:10 ratio).
-
A second centrifugation step is performed.
-
The final supernatant is transferred to a 5 mm glass NMR tube.
-
-
NMR Analysis:
-
The NMR tube is loaded into the spectrometer.
-
Instrument calibration and spectral quality are checked with a test sample.
-
An automation sequence is set up to run multiple samples.
-
Visualizations
Caption: Final steps of the purine metabolism degradation pathway.
Caption: A typical experimental workflow for HPLC-UV based purine metabolite analysis.
Caption: Logical comparison of key performance characteristics of different analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scitepress.org [scitepress.org]
- 6. [PDF] Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV | Semantic Scholar [semanticscholar.org]
- 7. Round-robin test - Wikipedia [en.wikipedia.org]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. youtube.com [youtube.com]
A Researcher's Guide to Cross-Reactivity in Purine Metabolite Immunoassays
For researchers, scientists, and drug development professionals relying on immunoassays for the quantification of purine metabolites, understanding and assessing cross-reactivity is paramount for data accuracy and integrity. This guide provides a comprehensive comparison of immunoassay performance, detailing experimental protocols and data presentation for the critical evaluation of cross-reactivity.
The Challenge of Cross-Reactivity in Purine Analysis
Purine metabolism involves a cascade of structurally similar molecules. Immunoassays, which depend on the specific binding of antibodies to target antigens, can be susceptible to cross-reactivity, where an antibody binds to a non-target molecule that is structurally related to the intended analyte. This can lead to inaccurate quantification and misinterpretation of results.
The degree of cross-reactivity is influenced by several factors, including the specificity of the antibody (monoclonal antibodies generally offer higher specificity than polyclonal antibodies) and the structural similarity between the target purine metabolite and other molecules in the sample. Colorimetric assays, in particular, may lack the specificity required for precise quantification, making alternative methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) a more accurate choice for many applications.
Comparative Analysis of Immunoassay Specificity
Due to the limited availability of public, quantitative cross-reactivity data from manufacturers of immunoassay kits for purine metabolites, this section provides a template for how such data should be presented. The following tables illustrate a hypothetical comparison of two different ELISA kits for Hypoxanthine and Uric Acid, demonstrating how to structure cross-reactivity data for clear interpretation.
Table 1: Hypothetical Cross-Reactivity Data for Hypoxanthine ELISA Kits
| Cross-Reactant | Structural Similarity to Hypoxanthine | Kit A (Monoclonal Ab) % Cross-Reactivity | Kit B (Polyclonal Ab) % Cross-Reactivity |
| Xanthine | High | 5.2% | 15.8% |
| Guanine | High | 1.5% | 8.3% |
| Adenine | Moderate | <0.1% | 2.1% |
| Uric Acid | Moderate | <0.1% | 1.5% |
| Inosine | High (Nucleoside) | 0.5% | 4.7% |
| Allopurinol | High (Isomer) | 8.7% | 25.4% |
Table 2: Hypothetical Cross-Reactivity Data for Uric Acid ELISA Kits
| Cross-Reactant | Structural Similarity to Uric Acid | Kit C (Competitive ELISA) % Cross-Reactivity | Kit D (Sandwich ELISA) % Cross-Reactivity |
| Xanthine | High | 10.3% | 2.1% |
| Hypoxanthine | Moderate | 2.5% | 0.5% |
| Theobromine | Moderate | 0.8% | <0.1% |
| Caffeine | Low | <0.1% | <0.1% |
| 1-Methylxanthine | High | 12.1% | 3.5% |
| 3-Methylxanthine | High | 9.8% | 2.8% |
Key Signaling Pathways in Purine Metabolism
A thorough understanding of the metabolic pathways is crucial for identifying potential cross-reactants. The following diagram illustrates the key steps in purine metabolism.
Caption: Key pathways in purine metabolism.
Experimental Protocols for Cross-Reactivity Assessment
A standardized protocol is essential for the accurate determination of cross-reactivity. The following is a detailed methodology for a competitive ELISA, which is a common format for small molecule immunoassays.
Objective: To determine the percentage of cross-reactivity of an immunoassay with structurally related purine analogues.
Materials:
-
Microtiter plates (96-well) pre-coated with the capture antibody.
-
The primary purine metabolite standard (e.g., Hypoxanthine).
-
A panel of potential cross-reactants (e.g., Xanthine, Guanine, Uric Acid, etc.).
-
Enzyme-conjugated purine metabolite (tracer).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the primary standard and each potential cross-reactant in the assay buffer.
-
Competitive Binding:
-
Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells of the microtiter plate.
-
Add 50 µL of the enzyme-conjugated tracer to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Substrate Reaction:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the primary standard.
-
Determine the concentration of the primary standard that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reactant, determine the concentration that causes 50% inhibition (also an IC50 value).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Primary Standard / IC50 of Cross-Reactant) x 100
The following diagram outlines the experimental workflow for assessing cross-reactivity.
Caption: Experimental workflow for cross-reactivity assessment.
Conclusion: Best Practices for Reliable Results
To ensure the accuracy of purine metabolite quantification using immunoassays, researchers should:
-
Critically Evaluate Manufacturer's Data: Always request and scrutinize detailed cross-reactivity data from the immunoassay kit manufacturer. Qualitative statements of "high specificity" are not sufficient.
-
Perform In-House Validation: Conduct independent cross-reactivity testing with a panel of relevant, structurally similar molecules that are likely to be present in the samples.
-
Consider Antibody Type: Be aware of the differences between monoclonal and polyclonal antibodies and their potential impact on specificity.
-
Utilize Alternative Methods for Confirmation: When high specificity is critical, consider using a more definitive method like LC-MS/MS to validate immunoassay results.
By adhering to these principles and employing rigorous validation protocols, researchers can have greater confidence in their immunoassay data for purine metabolites, leading to more reliable and reproducible scientific outcomes.
alternative stable isotope standards for tracing methylxanthine metabolism
For researchers, scientists, and drug development professionals, accurately tracing the metabolic fate of methylxanthines is crucial for understanding their physiological effects, drug interactions, and for the development of new therapeutics. This guide provides a comprehensive comparison of alternative stable isotope standards for tracing the metabolism of common methylxanthines like caffeine, theophylline, and theobromine, supported by experimental data and detailed protocols.
Methylxanthines, a class of compounds including the widely consumed caffeine, the therapeutic agent theophylline, and theobromine found in chocolate, undergo complex metabolism primarily in the liver.[1][2][3] The cytochrome P450 enzyme CYP1A2 is a key player in the biotransformation of these compounds, leading to a variety of metabolites.[4][5][6] Understanding these pathways is fundamental for assessing drug efficacy, potential toxicity, and individual metabolic differences.
Stable isotope labeling is a powerful technique that allows researchers to track the journey of these molecules through the body without the use of radioactive materials. By replacing certain atoms in the methylxanthine molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), scientists can differentiate the administered compound and its metabolites from the naturally occurring ones.
Traditional vs. Alternative Stable Isotope Standards
The choice of a stable isotope standard is critical for the accuracy and reliability of metabolic studies. Traditionally, standards with a single isotopic label have been employed. However, the field is advancing towards the use of multiply-labeled and positional isomers as alternative standards, offering distinct advantages in certain experimental setups.
| Standard Type | Description | Advantages | Disadvantages | Typical Application |
| Singly-Labeled Standards (e.g., [¹³C]-Caffeine) | A single atom in the molecule is replaced with its stable isotope. | Relatively lower cost of synthesis. | Potential for isotopic scrambling or loss during metabolism. | Routine pharmacokinetic studies. |
| Multiply-Labeled Standards (e.g., [¹³C₃]-Caffeine) | Multiple atoms are replaced with their stable isotopes. | Higher mass shift from the unlabeled compound, reducing background interference and increasing analytical sensitivity. Less susceptible to isotopic scrambling. | Higher cost of synthesis. | High-precision metabolic flux analysis and studies in complex biological matrices. |
| Positional Isotope-Labeled Standards (e.g., [1-¹³C]-Theophylline vs. [3-¹³C]-Theophylline) | The isotope is placed at a specific, known position in the molecule. | Allows for the precise elucidation of metabolic pathways by tracking which part of the molecule is altered. | Synthesis can be complex and expensive. Requires careful characterization to confirm isotopic position. | Mechanistic studies of enzymatic reactions and differentiation of metabolic pathways. |
Experimental Protocols
The following provides a generalized methodology for a comparative study evaluating different stable isotope standards for tracing methylxanthine metabolism.
Objective: To compare the analytical performance of singly-labeled versus multiply-labeled caffeine standards in a human pharmacokinetic study.
Materials:
-
[1-¹³C]-Caffeine (singly-labeled standard)
-
[1,3,7-¹³C₃]-Caffeine (multiply-labeled standard)
-
Human volunteers
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Sample preparation reagents (e.g., solid-phase extraction cartridges)
Procedure:
-
Volunteer Recruitment and Dosing: A cohort of healthy volunteers is recruited. Each volunteer receives an oral dose of a mixture containing known amounts of unlabeled caffeine, [1-¹³C]-caffeine, and [1,3,7-¹³C₃]-caffeine.
-
Sample Collection: Blood and urine samples are collected at predetermined time points over a 24-hour period.
-
Sample Preparation: Plasma and urine samples are processed to extract the methylxanthines and their metabolites. This typically involves protein precipitation followed by solid-phase extraction.
-
LC-MS Analysis: The extracted samples are analyzed using a validated LC-MS method. The mass spectrometer is set to monitor the mass-to-charge ratios (m/z) of the unlabeled compounds and their corresponding isotopically labeled analogues.
-
Data Analysis: The peak areas of the different isotopic forms of caffeine and its major metabolites (e.g., paraxanthine, theophylline, theobromine) are measured. The ratios of the labeled to unlabeled compounds are used to calculate pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion.
Expected Outcome: The multiply-labeled standard ([1,3,7-¹³C₃]-caffeine) is expected to provide a higher signal-to-noise ratio and greater precision in quantifying the metabolites compared to the singly-labeled standard, especially for low-abundance metabolites.
Visualizing Methylxanthine Metabolism
To better understand the complex interplay of these compounds, the following diagrams illustrate the primary metabolic pathways and a typical experimental workflow.
References
A Comparative Performance Analysis of LC-MS/MS and HPLC-UV for the Quantification of Methyluric Acid
In the realm of bioanalysis, the accurate quantification of metabolites is paramount for clinical diagnostics, pharmacokinetic studies, and drug development. Methyluric acid, a key metabolite of caffeine and theophylline, serves as a critical biomarker for assessing drug metabolism and enzyme activity. The choice of analytical technique for its measurement can significantly impact the reliability and sensitivity of the results. This guide provides an objective comparison between two prevalent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by experimental data to aid researchers in selecting the most appropriate method for their needs.
Performance Comparison at a Glance
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is renowned for its high sensitivity and specificity, making it a powerful tool in bioanalysis.[1] In contrast, HPLC with UV detection is a robust, cost-effective, and widely accessible technique.[2] The primary distinctions in their performance for methyluric acid analysis are summarized below.
| Performance Parameter | LC-MS/MS | HPLC-UV |
| Sensitivity (LOQ) | Exceptional (≤25 nM or ~0.5 ng/mL)[3][4] | Moderate (10 ng/mL to 0.1 µg/mL)[5] |
| Linearity Range | Wide (e.g., 5 nM - 50 µM; 1 - 1000 ng/mL)[3][6] | Narrower (e.g., 0.05 - 50 µg/mL)[5] |
| Correlation Coefficient (R²) | ≥0.999[3] | ≥0.999[5] |
| Accuracy (% Recovery) | High (Typically 85-115%)[7] | High (89% to 106%)[5] |
| Precision (%RSD / %CV) | Excellent (<6.5%)[3] | Excellent (<4.3%)[5] |
| Specificity | Very High (based on mass-to-charge ratio)[1] | Moderate (potential for co-eluting interferences)[2] |
| Analysis Time (per sample) | Fast (7 - 12 minutes)[3] | Longer (15 - 40 minutes)[5] |
Experimental Protocols
The performance of each technique is intrinsically linked to the specific methodologies employed. Below are representative protocols derived from validated methods for methyluric acid analysis.
LC-MS/MS Method Protocol
The LC-MS/MS method offers superior sensitivity and specificity, often with simplified sample preparation.[8]
1. Sample Preparation:
-
Urine samples are diluted (e.g., 10-fold) with a buffer solution.
-
The mixture is centrifuged to pellet any particulate matter.
-
The resulting supernatant is directly injected into the LC-MS/MS system.[3]
2. Liquid Chromatography:
-
Column: YMC-Pack C30, 50 × 2.1 mm, 3 µm particle size.[3]
-
Mobile Phase A: 0.5% Acetic Acid in Water.[3]
-
Mobile Phase B: 100% Acetonitrile.[3]
-
Elution: A gradient elution is performed to separate the analytes. For instance, starting at 1.5% B, increasing to 18% B over 1.5 minutes, then to 100% B, followed by a re-equilibration period.[3]
-
Flow Rate: 200 µL/min.[3]
-
Column Temperature: 60°C.[3]
-
Injection Volume: 10 µL.[3]
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), with the capability to operate in both positive and negative ion modes for different metabolites.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each methyluric acid, ensuring high specificity.
HPLC-UV Method Protocol
HPLC-UV methods are workhorses in many laboratories, valued for their robustness, though they may require more extensive sample cleanup.[2]
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): Biological fluids like serum or urine are passed through an SPE cartridge (e.g., Oasis HLB) to remove interfering substances.[5]
-
Elution: The retained methyluric acids are eluted from the cartridge with a solvent like methanol.[5]
-
The eluent is then evaporated and the residue is reconstituted in the mobile phase before injection.
2. Liquid Chromatography:
-
Column: Octylsilica (C8) or Phenyl reversed-phase, 250 × 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: A mixture of acetate buffer (pH 3.5) and methanol, or phosphate buffer with acetonitrile.[5]
-
Elution: A multi-linear gradient may be used, for example, starting with a high aqueous content (95:5 buffer to methanol) and increasing the organic modifier (to 30:70) over 15 minutes.[5]
-
Flow Rate: 1.0 - 1.2 mL/min.[5]
-
Column Temperature: Ambient.[5]
3. UV Detection:
-
Wavelength: Detection is performed at a fixed wavelength, typically 273 nm or 280 nm, where methyluric acids exhibit strong absorbance.[5]
Methodology Workflow
The general workflow for analyzing methyluric acid by either LC-MS/MS or HPLC-UV involves several key stages, from sample collection to final data analysis. The primary divergence between the two techniques lies in the detection method, which fundamentally influences the system's sensitivity and specificity.
Caption: Comparative workflow for methyluric acid analysis.
Conclusion
The choice between LC-MS/MS and HPLC-UV for methyluric acid analysis depends heavily on the specific requirements of the study.
-
LC-MS/MS is the superior method when utmost sensitivity and specificity are required. Its ability to detect concentrations in the nanomolar range makes it ideal for pharmacokinetic studies with low dosage, analysis of trace-level metabolites, and applications where sample volume is limited.[3][8] The high specificity from mass-based detection minimizes the risk of interference from other compounds in complex biological matrices.[9]
-
HPLC-UV remains a highly viable and practical option for routine analysis and quality control where analyte concentrations are expected to be higher.[2] Its lower cost, simpler operation, and robustness make it an accessible workhorse for many laboratories.[5] While less sensitive than LC-MS/MS, its performance in terms of accuracy and precision is excellent for concentrations within its linear range.[5]
For researchers and drug development professionals, a clear understanding of these trade-offs is essential. For cutting-edge research and clinical trials demanding the lowest possible detection limits, LC-MS/MS is the recommended gold standard. For routine monitoring and applications where cost and simplicity are major factors, HPLC-UV provides a reliable and accurate alternative.
References
- 1. resolian.com [resolian.com]
- 2. ajprui.com [ajprui.com]
- 3. enghusen.dk [enghusen.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: Evaluating 3-Methyluric Acid-¹³C₄,¹⁵N₃ as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 3-Methyluric Acid-¹³C₄,¹⁵N₃, a stable isotope-labeled internal standard, against traditional alternatives, supported by established principles of analytical chemistry and illustrative data from analogous compounds.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based quantification, particularly in the fields of therapeutic drug monitoring, metabolomics, and clinical chemistry, stable isotope dilution analysis is the benchmark method. 3-Methyluric Acid-¹³C₄,¹⁵N₃ is designed for this purpose, serving as an ideal internal standard for the quantification of its unlabeled counterpart, 3-methyluric acid. 3-methyluric acid is a metabolite of various compounds, including the widely consumed caffeine and the therapeutic drug theophylline. Accurate measurement of its levels is crucial for pharmacokinetic studies and in the diagnosis and monitoring of certain metabolic disorders.
Superiority of Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled internal standard like 3-Methyluric Acid-¹³C₄,¹⁵N₃ offers significant advantages over conventional internal standards, such as structurally similar but non-isotopic compounds (e.g., beta-hydroxyethyltheophylline or isocaffeine). The key benefits stem from the fact that the isotopic analog exhibits nearly identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.
Expected Performance: Accuracy and Precision
While specific experimental data on the accuracy and precision of 3-Methyluric Acid-¹³C₄,¹⁵N₃ is not extensively published in publicly available literature, the performance of stable isotope-labeled internal standards is well-documented. Based on the validation of numerous LC-MS methods employing this technique, the following performance characteristics can be anticipated.
Accuracy
The accuracy of a method, or the closeness of a measured value to the true value, is significantly enhanced by the use of a stable isotope-labeled internal standard. This is because the internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement from the sample matrix. This co-behavior allows for a more accurate correction of signal variability. For bioanalytical methods, the acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% at the lower limit of quantification). Methods employing stable isotope dilution consistently meet and often exceed these criteria.
Precision
Precision refers to the closeness of repeated measurements to each other. The use of a stable isotope-labeled internal standard minimizes variability introduced at multiple stages of the analytical process, leading to high precision. This is reflected in a low coefficient of variation (CV) or relative standard deviation (RSD). For bioanalytical method validation, the CV should not exceed 15% (20% at the LLOQ). It is expected that a validated method using 3-Methyluric Acid-¹³C₄,¹⁵N₃ would demonstrate excellent precision, well within these limits.
Comparison with Alternative Internal Standards
The table below illustrates the expected comparative performance of 3-Methyluric Acid-¹³C₄,¹⁵N₃ against other types of internal standards that might be used for the quantification of 3-methyluric acid.
| Feature | 3-Methyluric Acid-¹³C₄,¹⁵N₃ (Stable Isotope-Labeled) | Structurally Similar Analog (e.g., Isocaffeine) |
| Co-elution with Analyte | Identical retention time | Different retention time |
| Compensation for Matrix Effects | Excellent | Partial to Poor |
| Compensation for Extraction Variability | Excellent | Good to Partial |
| Expected Accuracy (% Bias) | < 15% | Can be > 15% |
| Expected Precision (%CV) | < 15% | Can be > 15% |
| Overall Reliability | High | Moderate to Low |
Experimental Workflow for Method Validation
The validation of an analytical method using 3-Methyluric Acid-¹³C₄,¹⁵N₃ as an internal standard would typically involve the following steps, as illustrated in the workflow diagram below.
Figure 1. A generalized workflow for the development and validation of a bioanalytical method using a stable isotope-labeled internal standard.
Signaling Pathway Context
The accurate quantification of 3-methyluric acid is relevant in the context of caffeine metabolism. Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2. The diagram below illustrates the major metabolic pathways of caffeine, leading to the formation of various metabolites, including 3-methylxanthine, which is further metabolized to 3-methyluric acid.
Figure 2. Simplified metabolic pathway of caffeine, highlighting the formation of 3-methyluric acid.
Conclusion
A Comparative Guide to Linearity and Range Determination for 3-Methyluric Acid Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 3-Methyluric Acid, a key metabolite in xenobiotic metabolism. We present a detailed overview of various assay methodologies, focusing on linearity and range determination to aid researchers in selecting the most appropriate technique for their specific needs. This document summarizes quantitative data in clear, comparative tables, provides detailed experimental protocols, and includes visualizations of the metabolic pathway and experimental workflows.
Introduction to 3-Methyluric Acid Analysis
3-Methyluric acid is a purine derivative formed during the metabolism of methylxanthines, such as caffeine and theophylline. Its quantification in biological fluids is crucial for pharmacokinetic studies, drug metabolism research, and in understanding the enzymatic activity of key players like cytochrome P450 enzymes (e.g., CYP1A2) and xanthine oxidase. Accurate and precise measurement of 3-Methyluric acid is therefore essential for drug development and clinical research. This guide focuses on the critical performance characteristics of linearity and analytical range for commonly employed assay techniques.
Comparison of Assay Performance: Linearity and Range
The selection of an appropriate analytical method hinges on its ability to provide accurate and reproducible results within a specific concentration range. The linearity of an assay demonstrates the direct proportionality between the analyte concentration and the instrumental response, while the analytical range defines the upper and lower concentrations within which the assay is precise and accurate.
The following table summarizes the linearity and range of different analytical methods used for the quantification of methyluric acids, providing a comparative overview of their performance.
| Method | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| RP-HPLC-UV | 1-Methyluric Acid, 1,3-Dimethyluric Acid, and other methyluric acids | 0.025 - 3.0 ng/µL | > 0.999 | 0.1 ng per 10 µL injection | Not Specified | [1] |
| UPLC-MS/MS | General organic acids and metabolites | 0.005 - 10 ng/mL | > 0.99 | 0.005 ng/mL | Not Specified | |
| GC-MS | Various organic acids | 5 - 100 µg/mL | Not Specified | 0.03 mmol/mol creatinine (for glutaric acid) | Not Specified | [2][3] |
| Capillary Zone Electrophoresis (CZE) | Various organic acids | 5 - 50 µg/mL | > 0.9999 | 120 ng/mL | 400 ng/mL | [4] |
Note: Data for UPLC-MS/MS, GC-MS, and CZE are for general organic acids or related metabolites as specific data for 3-Methyluric Acid was not available in the cited literature. The performance for 3-Methyluric Acid may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for validating new assays. This section provides protocols for the key analytical techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is widely used for the simultaneous analysis of multiple methyluric acids in biological fluids.
a. Sample Preparation (Solid-Phase Extraction - SPE) [1]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of urine or 40 µL of serum sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions [1]
-
Column: Octylsilica (C8), 5 µm, 250 x 4 mm i.d.
-
Mobile Phase: A gradient of acetate buffer (pH 3.5) and methanol.
-
Initial: 95:5 (v/v) acetate buffer:methanol
-
Final (at 15 min): 30:70 (v/v) acetate buffer:methanol
-
-
Flow Rate: 1.0 mL/min
-
Detector: UV/Vis detector at 280 nm
-
Internal Standard: Isocaffeine (concentration of approximately 8 ng/µL)
c. Linearity and Range Determination [1]
-
Prepare a series of at least six to eight standard solutions of 3-Methyluric Acid in the mobile phase, with concentrations spanning the expected range of the samples. A typical range is 0.025 to 3.0 ng/µL.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the linearity range. The acceptance criterion for r² is typically ≥ 0.99.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV. While a specific protocol for 3-Methyluric Acid is not detailed in the provided search results, a general workflow can be outlined based on methods for similar small organic molecules.
a. Sample Preparation
-
For urine samples, a simple "dilute-and-shoot" approach is often sufficient. Dilute the urine sample 1:10 with the initial mobile phase.
-
For plasma or serum samples, protein precipitation is necessary. Add three volumes of cold acetonitrile to one volume of plasma/serum, vortex, and centrifuge to pellet the proteins. The supernatant can then be diluted and injected.
b. UPLC-MS/MS Conditions (General)
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for 3-Methyluric Acid would need to be determined.
c. Linearity and Range Determination The procedure is similar to that for HPLC, involving the preparation of a calibration curve over the desired concentration range. The wider dynamic range of MS detectors often allows for a broader linear range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of small molecules, but it requires derivatization to make the analytes volatile.
a. Sample Preparation and Derivatization [2][5]
-
Extract the organic acids from the urine sample using an organic solvent like ethyl acetate.
-
Evaporate the solvent to dryness.
-
Derivatize the residue to form volatile esters. A common method is trimethylsilylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 60-70°C).
b. GC-MS Conditions (General)
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Mass Spectrometry: A single quadrupole or triple quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) or MRM mode.
c. Linearity and Range Determination A calibration curve is constructed using derivatized standards following the same principles as for HPLC and LC-MS/MS.
Visualizations
Visual representations of metabolic pathways and experimental workflows can greatly enhance understanding.
Caption: Metabolic conversion of caffeine to various methylxanthines and methyluric acids.
Caption: Workflow for establishing the linearity and analytical range of a 3-Methyluric Acid assay.
References
A Comparative Guide to the Analysis of 3-Methyluric Acid: Evaluating Limits of Detection and Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 3-Methyluric Acid is paramount. This purine metabolite, a derivative of xanthine, can be an important biomarker in various physiological and pathological processes. The choice of analytical methodology significantly impacts the sensitivity and reliability of its measurement. This guide provides a comparative overview of common analytical techniques for 3-Methyluric Acid, with a focus on the crucial performance metrics of Limit of Detection (LOD) and Limit of Quantification (LOQ).
Comparison of Analytical Methods
The selection of an analytical method for 3-Methyluric Acid depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques employed for this purpose.
The following table summarizes the typical performance characteristics of these methods for the analysis of methyluric acids. It is important to note that while specific data for 3-Methyluric Acid is limited in publicly available literature, the presented values are based on studies of closely related methyluric acid isomers and provide a reliable estimate of expected performance.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Common Biological Matrix |
| HPLC-UV | ~10 ng/mL (estimated) | ~50 - 100 ng/mL[1] | Urine, Plasma |
| LC-MS/MS | < 1 ng/mL (estimated) | ~1 - 5 ng/mL (estimated) | Urine, Plasma |
Note: The LOD for HPLC-UV is estimated based on a reported detection limit of 0.1 ng per 10 µL injection for similar methyluric acids[2]. The LOQ for LC-MS/MS is an estimation based on the significantly higher sensitivity of this technique compared to HPLC-UV for small molecule analysis.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for the analysis of 3-Methyluric Acid using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a cost-effective and widely accessible technique for the quantification of 3-Methyluric Acid in biological samples.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated biological sample (e.g., urine, plasma) onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the 3-Methyluric Acid with a suitable organic solvent (e.g., methanol).
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at approximately 280 nm.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of 3-Methyluric Acid in the sample to a calibration curve generated from standards of known concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and high-selectivity analysis, particularly in complex biological matrices, LC-MS/MS is the method of choice.
1. Sample Preparation (Protein Precipitation):
-
To a small volume of plasma or serum, add a threefold volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed.
-
Collect the supernatant and dilute with water before injection.
2. LC-MS/MS Conditions:
-
Column: A suitable reversed-phase or HILIC column for polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the adduct formation of 3-Methyluric Acid.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3-Methyluric Acid would need to be determined.
-
3. Data Analysis:
-
Quantification is performed using a calibration curve, often with the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.
Workflow and Pathway Diagrams
To visualize the analytical process, the following diagrams illustrate the general workflow for 3-Methyluric Acid analysis and a simplified representation of its metabolic context.
Caption: A flowchart illustrating the key stages in the analysis of 3-Methyluric Acid.
Caption: The metabolic conversion of theophylline to 3-Methyluric Acid.
References
A Comparative Guide to Sample Extraction Techniques for Purine Analysis
For researchers, scientists, and drug development professionals engaged in purine analysis, selecting the optimal sample extraction technique is a critical step that significantly impacts the accuracy, sensitivity, and reproducibility of results. This guide provides an objective comparison of three commonly used extraction methods: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The performance of each technique is evaluated based on key parameters, with supporting experimental data and detailed methodologies.
Performance Comparison of Extraction Techniques
The choice of an extraction method depends on the specific requirements of the analysis, including the sample matrix, the target purine analytes, and the desired level of sensitivity and cleanliness. The following table summarizes the quantitative performance of SPE, LLE, and PPT based on data from various studies.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery | Generally high and consistent, often in the range of 80-100%. For urinary organic acids, a mean recovery of 84.1% has been reported[1]. | Variable, can be lower and less consistent than SPE. For some drugs, recovery can be as low as 33-42%[2]. For urinary organic acids, a mean recovery of 77.4% was observed[1]. | Generally high for many analytes, often exceeding 80-90% with optimized protocols[2]. For purine metabolites in rat plasma, recoveries of 85.3% to 103.0% have been achieved[3]. A mixed-acid precipitation for purines in food samples yielded recoveries of 91-101%[4]. |
| Matrix Effect Reduction | Considered effective in removing interfering matrix components, leading to cleaner extracts and reduced ion suppression in mass spectrometry[5]. However, some interferences with similar properties to the analyte may still be co-extracted[5]. | Can be effective in reducing matrix effects, and in some cases, has been found to be more favorable than PPT[5]. | Prone to significant matrix effects, particularly ion suppression, due to the co-elution of endogenous components like phospholipids[6]. However, with careful optimization and the use of internal standards, matrix effects can be minimized[7]. |
| Limit of Detection (LOD) | Can achieve low LODs due to efficient cleanup and concentration steps. | LODs are dependent on the partitioning efficiency and can be higher than SPE. | Generally provides higher LODs compared to SPE and LLE due to less effective cleanup. |
| Limit of Quantification (LOQ) | Capable of achieving low LOQs, suitable for trace analysis. For purines in food, LOQs of 1.92–5.70 µg/L have been reported with HPLC[4]. | LOQs are typically higher than those achieved with SPE. | Higher LOQs are a common limitation. For some purine metabolites in serum, LLOQs were in the µg/mL range[8]. |
| Selectivity | High selectivity can be achieved by choosing the appropriate sorbent and elution conditions. | Moderate selectivity based on the differential solubility of the analyte in two immiscible phases. | Low selectivity, as it primarily removes macromolecules (proteins) but not smaller interfering molecules. |
| Throughput & Automation | Amenable to high-throughput automation using 96-well plate formats. | Can be automated, but is often more labor-intensive and less amenable to high-throughput formats compared to SPE and PPT. | Easily automated and well-suited for high-throughput screening in 96-well plates. |
| Cost & Complexity | Higher cost per sample due to disposable cartridges. The procedure can be more complex to develop. | Lower cost per sample as it primarily uses solvents. The procedure is generally straightforward but can be time-consuming. | Lowest cost per sample, requiring only a precipitating solvent and centrifugation. The procedure is simple and fast. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each extraction technique.
Experimental Protocols
Below are generalized experimental protocols for each extraction technique. These should be optimized for the specific biological matrix and target purine analytes.
Solid-Phase Extraction (SPE) Protocol (General)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load 500 µL of the pre-treated biological sample (e.g., plasma diluted 1:1 with water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the retained purines with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol (General)
-
Sample Preparation: To 200 µL of the biological sample (e.g., serum) in a microcentrifuge tube, add an appropriate internal standard.
-
Extraction: Add 800 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analytes.
-
Phase Separation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5-10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.
Protein Precipitation (PPT) Protocol (using Acetonitrile)
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Precipitation: Add 300 µL of ice-cold acetonitrile (containing an internal standard, if necessary).
-
Mixing: Vortex the mixture for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for direct injection into the LC-MS/MS system or for evaporation and reconstitution in a more suitable solvent.
Conclusion
The selection of an appropriate sample extraction technique is a critical decision in purine analysis.
-
Solid-Phase Extraction (SPE) offers the highest selectivity and cleanest extracts, making it ideal for applications requiring low detection limits and minimal matrix effects.
-
Liquid-Liquid Extraction (LLE) provides a cost-effective alternative with moderate selectivity, suitable for a range of applications where the highest sensitivity is not the primary concern.
-
Protein Precipitation (PPT) is the simplest, fastest, and most cost-effective method, making it well-suited for high-throughput screening. However, researchers must be mindful of the potential for significant matrix effects and may need to invest more effort in chromatographic optimization to mitigate these issues.
Ultimately, the optimal choice will depend on a careful consideration of the analytical goals, sample type, and available resources. Method validation, including the assessment of recovery and matrix effects, is essential for ensuring the accuracy and reliability of purine quantification, regardless of the extraction technique employed.
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actapharmsci.com [actapharmsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Methyluric Acid-13C4,15N3: A Step-by-Step Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3-Methyluric Acid-13C4,15N3, a non-radioactive, isotopically labeled, combustible solid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization and Segregation
This compound is a stable, isotopically labeled compound and does not require special precautions for radioactivity.[1] The primary hazard is its nature as a combustible solid. Therefore, it must be segregated from other waste streams.
Key Waste Segregation Principles:
-
Do not mix with liquid waste.
-
Do not mix with incompatible chemicals, especially oxidizing agents.
-
Do not dispose of in regular trash or down the drain.[2]
| Characteristic | Classification |
| Physical Form | Solid Powder |
| Primary Hazard | Combustible Solid |
| Radioactivity | None (Stable Isotope) |
| Disposal Stream | Non-hazardous or Hazardous Solid Chemical Waste (as per institutional guidelines) |
Step-by-Step Disposal Protocol
The following is a detailed methodology for the safe disposal of this compound:
-
Container Selection:
-
Choose a waste container that is clearly designated for solid chemical waste.
-
The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) container).
-
Ensure the container has a secure, tight-fitting lid.
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated waste container.
-
Avoid generating dust. If necessary, use a scoop or spatula to minimize airborne particles.
-
For any materials used in cleaning up spills of this compound (e.g., absorbent pads, wipes), these should also be placed in the same solid waste container.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag, as per your institution's guidelines.
-
The label must clearly state:
-
"Solid Chemical Waste"
-
"this compound"
-
An approximate amount of the waste.
-
The date the waste was first added to the container.
-
The laboratory and principal investigator's name.
-
-
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from sources of ignition and incompatible materials.
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's waste pickup schedule, submit a request to your Environmental Health and Safety (EH&S) department for waste collection.
-
Do not attempt to transport the waste outside of the laboratory. Trained EH&S personnel will handle the final disposal, which will likely involve incineration.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Personal protective equipment for handling 3-Methyluric Acid-13C4,15N3
Essential Safety and Handling Guide for 3-Methyluric Acid-13C4,15N3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of your research. The toxicological properties of this specific isotopically labeled compound have not been fully investigated; therefore, it should be handled with the care afforded to all laboratory chemicals with unknown hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, which is a solid powder.[1]
| Protection Type | Minimum Requirement | Recommended for Higher Risk Scenarios (e.g., large quantities, potential for aerosolization) |
| Engineering Controls | Work in a well-ventilated area.[2] | All handling of the solid compound should be conducted within a certified chemical fume hood or glove box.[3] |
| Eye and Face Protection | Safety glasses with side shields.[2] | Chemical splash goggles and a face shield.[3][4] |
| Hand Protection | Nitrile gloves. Gloves must be inspected prior to use.[5] | Double-layered nitrile gloves or other chemically resistant gloves.[3] |
| Body Protection | A standard laboratory coat.[2][3] | A chemically resistant apron or coveralls over the lab coat.[3] |
| Respiratory Protection | Not generally required if engineering controls are adequate. | A NIOSH-approved N95 dust mask or higher-level respirator if there is a risk of aerosol generation and engineering controls are insufficient.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the procedural steps for the safe handling of this compound from preparation to post-experiment cleanup.
1. Preparation and Planning:
-
Consult the Safety Data Sheet (SDS) for any specific handling information.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area within a chemical fume hood for handling the compound to prevent cross-contamination.[2]
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, solvent, vortexer) before handling the compound.
-
Have a chemical spill kit readily accessible.
2. Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a draft-shielded balance to prevent the aerosolization of the powder.[2]
-
Use a tared, sealed container to minimize the transfer of the powder.[3]
-
Handle the compound gently to avoid creating dust.
3. Solution Preparation:
-
Slowly add the solid this compound to the solvent to avoid splashing.[3]
-
Ensure the container is appropriately sized to prevent spills during mixing.
-
Keep the container sealed when not in use.[3]
4. Post-Handling and Decontamination:
-
Wipe down the work area within the fume hood with an appropriate decontaminating solvent (e.g., 70% ethanol) to remove any residual contamination.[3]
-
Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, and then the lab coat.[3]
-
Wash hands thoroughly with soap and water after removing all PPE.[2][3]
5. Storage:
-
Store the compound in a tightly sealed container in a dry, well-ventilated place at the recommended temperature of -20°C.[1]
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. As this compound is a stable isotope-labeled compound, no special precautions for radioactivity are necessary, and the disposal procedures are generally the same as for the unlabeled compound.[2]
1. Waste Segregation:
-
All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered chemical waste.
-
Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed waste containers.
2. Labeling and Storage:
-
Label the waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any associated hazards.
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials.
3. Final Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health & Safety (EHS) office.
-
Adhere to all local, state, and federal regulations for chemical waste disposal.[2] Never dispose of chemical waste down the drain or in regular trash.[5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
1. Evacuate and Alert:
-
Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
2. Don PPE:
-
Before cleaning the spill, don the appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and if necessary, respiratory protection.[2]
3. Contain and Clean:
-
For a solid spill, gently cover it with a damp paper towel to avoid raising dust. Carefully sweep or wipe up the material and place it in a sealed container for disposal as hazardous waste.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Decontaminate the spill area thoroughly with soap and water or another appropriate cleaning agent.[2]
-
Place all cleanup materials into a sealed bag or container and dispose of them as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
